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  • Product: N-Methyl-2-cyclohexylethanolamine
  • CAS: 21581-48-6

Core Science & Biosynthesis

Foundational

N-Methyl-2-cyclohexylethanolamine (WIN 5581): Structural Characterization, Synthesis, and Pharmacological Utility

Executive Summary As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the challenge of optimizing lipophilic pharmacophores for central nervous system (CNS) targets. N-Methyl-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the challenge of optimizing lipophilic pharmacophores for central nervous system (CNS) targets. N-Methyl-2-cyclohexylethanolamine , cataloged under CAS Registry Number 21581-48-6 and historically designated as WIN 5581, is a structurally intriguing amino alcohol. Characterized by a bulky cyclohexane ring conjugated to an ethanolamine backbone, it serves as a critical building block in medicinal chemistry.

This technical guide provides a rigorous examination of its molecular architecture, physicochemical properties, and the causality behind its synthetic workflows. It is crucial to distinguish this compound from its structural isomer, N-cyclohexyl-N-methylethanolamine (CAS 2842-41-3), where the cyclohexane ring is attached directly to the nitrogen. Misidentification between these isomers can lead to catastrophic failures in structure-activity relationship (SAR) models.

Chemical Identity & Structural Architecture

The compound's precise IUPAC nomenclature is 1-cyclohexyl-2-(methylamino)ethanol . However, in legacy literature and toxicity databases, it is frequently referred to by its synonyms, including alpha-(methylaminomethyl)cyclohexanemethanol and WIN 5581 ( [1]).

Molecular Weight & Isotopic Mass

The empirical formula is C9H19NO. The exact molecular weight calculation is critical for mass spectrometry (MS) calibration and stoichiometric precision during synthesis.

  • Carbon (C): 9 × 12.011 = 108.099 g/mol

  • Hydrogen (H): 19 × 1.008 = 19.152 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Calculated MW: 157.257 g/mol (Often reported as 157.29 g/mol in legacy databases due to historical atomic weight rounding).

Quantitative Identification Parameters

I have summarized the core identification metrics in the table below to ensure rapid verification during compound registration.

ParameterValue
IUPAC Name 1-cyclohexyl-2-(methylamino)ethanol
CAS Registry Number 21581-48-6
SMILES String CNCC(O)C1CCCCC1
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Synonyms WIN 5581, alpha-(Methylaminomethyl)cyclohexanemethanol

Causality of the Structure: The presence of the secondary amine and the adjacent hydroxyl group creates a bidentate motif capable of robust hydrogen bonding. The bulky lipophilic cyclohexane ring drives the molecule's partition coefficient (LogP), enhancing its ability to permeate lipid bilayers—a fundamental requirement for neuroactive or systemically distributed pharmacological agents.

Physicochemical Properties & Toxicity Profile

Understanding the toxicity and pharmacokinetic potential of WIN 5581 is paramount before advancing to in vivo models. According to the Registry of Toxic Effects of Chemical Substances (RTECS) database (RTECS Number: GV5950000), the acute toxicity profile has been established in murine models ( [3]).

  • LD50 (Lethal Dose, 50%): 32 mg/kg

  • Route of Exposure: Intravenous (IV)

  • Species: Mouse (Rodent)

Mechanistic Insight: An IV LD50 of 32 mg/kg indicates significant acute systemic toxicity. For lipophilic amino alcohols, this is frequently mediated by rapid CNS penetration or acute cardiovascular disruption (e.g., non-specific adrenergic receptor agonism/antagonism). The un-ionized form of the secondary amine at physiological pH (~7.4) rapidly crosses the blood-brain barrier, necessitating strict dosing controls during experimental assays.

ToxicityWorkflow S1 Synthesize & Purify WIN 5581 S2 Prepare IV Formulation (Saline Vehicle) S1->S2 S3 Administer to Murine Model (Intravenous Route) S2->S3 S4 Monitor Mortality (Dose-Response) S3->S4 S5 Calculate LD50 (32 mg/kg) S4->S5

Fig 1: Experimental workflow for determining the IV LD50 of WIN 5581 in murine models.

Experimental Protocols: Synthesis & Validation

When designing the synthetic route for this molecule, I prioritize regioselectivity to avoid tedious downstream chromatographic separations. The synthesis of N-Methyl-2-cyclohexylethanolamine is best achieved via the regioselective ring-opening of cyclohexylethylene oxide by methylamine.

Causality of Reaction Design: Epoxides are highly strained three-membered rings. Under neutral or basic conditions, a nucleophile (methylamine) will attack the less sterically hindered carbon atom via an SN2 mechanism. Because the internal carbon is directly attached to the bulky cyclohexane ring, methylamine exclusively attacks the terminal methylene carbon. This guarantees that the hydroxyl group remains on the secondary carbon, yielding the desired 1-cyclohexyl-2-(methylamino)ethanol isomer without the need for complex protecting group strategies.

Step-by-Step Methodology

This protocol is designed as a self-validating system; the disappearance of the epoxide precursor directly correlates with the formation of the target mass.

  • Preparation of Reagents: Dissolve cyclohexylethylene oxide (1.0 eq) in a polar aprotic solvent (e.g., THF) to facilitate nucleophilic attack.

  • Nucleophilic Addition: Add a 40% aqueous solution of methylamine (3.0 eq) dropwise at 0°C. The excess methylamine is critical to prevent over-alkylation (the formation of unwanted tertiary amines).

  • Thermal Activation: Gradually warm the reaction mixture to room temperature, then reflux at 60°C for 4-6 hours. Monitor the disappearance of the epoxide via TLC (Thin Layer Chromatography).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methylamine and solvent. Extract the residue with dichloromethane (DCM) and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (silica gel, DCM:MeOH gradient) to isolate the pure amino alcohol.

SynthesisWorkflow A Cyclohexylethylene Oxide (Epoxide Precursor) C SN2 Nucleophilic Attack (Less Hindered Carbon) A->C Addition B Methylamine (Aqueous) (Nucleophile) B->C Addition D WIN 5581 (Target Product) C->D Ring Opening & Protonation

Fig 2: Synthetic workflow of WIN 5581 via regioselective epoxide ring opening.

Applications in Drug Development

In medicinal chemistry, the 1-aryl/alkyl-2-aminoethanol motif is a privileged scaffold, heavily featured in beta-adrenergic agonists and antagonists. N-Methyl-2-cyclohexylethanolamine substitutes the traditional aromatic ring with an aliphatic cyclohexane ring. This modification drastically alters the pi-pi stacking interactions within receptor binding pockets, allowing researchers to probe the steric and hydrophobic requirements of target receptors. Furthermore, it serves as an excellent precursor for synthesizing more complex tertiary amines used in anticholinergic drug discovery pipelines ( [2]).

References

  • Title: RTECS NUMBER-GV5950000-Chemical Toxicity Database Source: DrugFuture URL: [Link]

  • Title: WIN 5581 Compound Synonyms Source: Molbase URL: [Link]

  • Title: CAS 21581-48-6 Cyclohexanemethanol, alpha-(methylaminomethyl)- Source: Labnovo URL: [Link]

Exploratory

Physical and chemical properties of N-Methyl-2-cyclohexylethanolamine

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methyl-2-cyclohexylethanolamine Abstract N-Methyl-2-cyclohexylethanolamine (CAS No. 102390-40-5) is a bifunctional organic compound featuring both...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methyl-2-cyclohexylethanolamine

Abstract

N-Methyl-2-cyclohexylethanolamine (CAS No. 102390-40-5) is a bifunctional organic compound featuring both a secondary amine and a primary alcohol. This unique combination of functional groups, tethered to a cyclohexyl moiety, imparts a distinct set of physical and chemical properties that make it a molecule of interest for researchers in organic synthesis, materials science, and drug development. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, reactivity, spectroscopic signature, and safety considerations. By integrating established chemical principles with available data, this document serves as a vital resource for scientists and professionals, offering both foundational knowledge and practical insights into the handling and application of this versatile chemical.

Molecular Structure and Identity

The foundational step in understanding any chemical compound is to thoroughly characterize its structure and identity. The properties and reactivity of N-Methyl-2-cyclohexylethanolamine are a direct consequence of its molecular architecture.

The structure consists of a cyclohexyl ring bonded to the nitrogen atom of an N-methylethanolamine side chain. The presence of the bulky, nonpolar cyclohexyl group combined with the polar amine and hydroxyl groups results in an amphiphilic character.

Caption: Molecular structure of N-Methyl-2-cyclohexylethanolamine.

Table 1: Compound Identification

Identifier Value
Chemical Name N-Methyl-2-cyclohexylethanolamine
Synonyms 2-(Cyclohexyl(methyl)amino)ethanol
CAS Number 102390-40-5
Molecular Formula C₉H₁₉NO

| Molecular Weight | 157.25 g/mol |

Physical and Chemical Properties

The physical properties of a compound are critical for its handling, storage, and application in various experimental setups. The data presented below is derived from authoritative safety data sheets.

Table 2: Physicochemical Data Summary

Property Value Source
Appearance Liquid General knowledge
Melting Point -5 °C (23 °F) [1]
Boiling Point 159 °C (318 °F) [1]
Density 0.935 g/cm³ at 25 °C [1]
Partition Coefficient (log Pow) -0.91 (at 25 °C) [1]
Reactivity Forms explosive mixtures with air on intense heating. [1]

| Chemical Stability | The product is chemically stable under standard ambient conditions. |[1] |

Analysis of Properties:
  • Boiling Point: The relatively high boiling point of 159 °C is attributed to the molecule's ability to form intermolecular hydrogen bonds via its hydroxyl (-OH) and secondary amine (-NH) groups. These interactions require significant energy to overcome, thus elevating the boiling point compared to non-hydrogen bonding analogues of similar molecular weight.

  • Solubility: The negative log Pow value (-0.91) indicates a higher preference for the aqueous phase over an octanol phase, suggesting good water solubility.[1] This is due to the polar amine and alcohol functional groups, which can hydrogen bond with water molecules. However, the nonpolar cyclohexyl ring provides some lipophilic character, allowing for solubility in some organic solvents as well.

  • Density: With a density of 0.935 g/cm³, it is slightly less dense than water.

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While specific spectra for N-Methyl-2-cyclohexylethanolamine are not publicly available, a detailed prediction based on its functional groups provides a reliable reference for experimental verification.

¹H NMR Spectroscopy (Predicted)
  • δ ~ 3.5-3.7 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂-OH).

  • δ ~ 2.5-2.7 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrogen atom (-N-CH₂-).

  • δ ~ 2.3 ppm (singlet, 3H): Protons of the N-methyl group (-N-CH₃). This sharp singlet is a highly distinctive feature.[2]

  • δ ~ 1.0-2.0 ppm (multiplet, 11H): Protons of the cyclohexyl ring, which will appear as a complex series of overlapping signals.

  • Variable (broad singlet, 2H): Protons of the -OH and -NH groups. Their chemical shift is concentration and solvent-dependent. These peaks will disappear upon the addition of D₂O.[2]

¹³C NMR Spectroscopy (Predicted)
  • δ ~ 60-65 ppm: Carbon attached to the hydroxyl group (-C H₂-OH).

  • δ ~ 55-60 ppm: Carbon attached to the nitrogen atom (-N-C H₂-).

  • δ ~ 50-55 ppm: Cyclohexyl carbon directly bonded to the nitrogen. Carbons adjacent to amine nitrogens are deshielded.[2]

  • δ ~ 40-45 ppm: N-methyl carbon (-N-C H₃).

  • δ ~ 25-35 ppm: Other cyclohexyl carbons.

Infrared (IR) Spectroscopy (Predicted)
  • 3300-3500 cm⁻¹ (broad): A prominent, broad peak resulting from the overlapping O-H and N-H stretching vibrations. The O-H stretch from the alcohol is typically broader than the N-H stretch.[2]

  • 2850-2950 cm⁻¹ (strong, sharp): C-H stretching vibrations from the cyclohexyl and ethyl groups.

  • 1050-1150 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol group.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 157, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Alpha-cleavage is a dominant fragmentation pathway for amines. Expect to see significant fragments from the cleavage of bonds adjacent to the nitrogen atom, such as the loss of a C₅H₁₀ radical (cyclohexyl ring fragmentation) or the formation of a stable iminium ion.

Synthesis and Reactivity

Plausible Synthetic Pathway

A common and efficient method for the synthesis of N-alkylethanolamines is the ring-opening of ethylene oxide with a primary or secondary amine. For N-Methyl-2-cyclohexylethanolamine, the logical precursors would be N-methylcyclohexylamine and ethylene oxide.

G cluster_0 Synthesis Workflow start Start with N-Methylcyclohexylamine (Nucleophile) reaction Nucleophilic Ring-Opening start->reaction reagent Ethylene Oxide (Electrophile) reagent->reaction workup Aqueous Workup (Protonation of Alkoxide) reaction->workup Intermediate: Alkoxide Salt purification Purification (e.g., Distillation) workup->purification product Final Product: N-Methyl-2-cyclohexylethanolamine purification->product

Caption: Proposed workflow for the synthesis of N-Methyl-2-cyclohexylethanolamine.

Chemical Reactivity

The reactivity is governed by its two functional groups.

G compound N-Methyl-2-cyclohexylethanolamine Secondary Amine Primary Alcohol amine_props Basicity Nucleophilicity Forms Salts with Acids Reacts with Electrophiles (e.g., Alkylation, Acylation) compound:amine->amine_props Amine Reactivity alcohol_props Hydrogen Bonding Oxidation (to aldehyde/acid) Esterification Deprotonation (to alkoxide) compound:alcohol->alcohol_props Alcohol Reactivity

Caption: Relationship between functional groups and chemical reactivity.

  • Amine Group (Secondary): As a secondary amine, it is basic and will react with acids to form ammonium salts. The nitrogen's lone pair of electrons makes it a potent nucleophile, capable of reacting with various electrophiles such as alkyl halides and acyl chlorides.

  • Alcohol Group (Primary): The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. It can undergo esterification with carboxylic acids or their derivatives. In the presence of a strong base, it can be deprotonated to form a nucleophilic alkoxide.

Experimental Protocols

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to verify the solubility profile of N-Methyl-2-cyclohexylethanolamine.

Materials:

  • N-Methyl-2-cyclohexylethanolamine

  • Test tubes and rack

  • Vortex mixer

  • Distilled water

  • 5% (w/v) Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of distilled water in 0.25 mL increments, vortexing for 30 seconds after each addition. Observe for complete dissolution. Given its log Pow of -0.91, it is expected to be soluble.[1]

  • Acid Solubility: If the compound were insoluble in water, its basic amine group would facilitate dissolution in an acidic medium. Add ~25 mg of the compound to a clean test tube. Add 0.75 mL of 5% HCl solution incrementally, vortexing after each addition. The formation of the hydrochloride salt should render it soluble.

  • Organic Solvent Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of ethanol incrementally, vortexing after each addition. Observe for complete dissolution.

Interpretation: The compound is expected to be soluble in all three solvent systems, confirming its amphiphilic character and the presence of a basic amine group.

Safety and Handling

Proper handling of N-Methyl-2-cyclohexylethanolamine is crucial due to its hazardous properties.[1]

Hazard Summary:

  • H227: Combustible liquid.

  • H302 + H312: Harmful if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure if swallowed.

  • H402: Harmful to aquatic life.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Sigma-Aldrich, Safety Data Sheet for N-Methyl-2-cyclohexylethanolamine.
  • Thermo Fisher Scientific, Safety Data Sheet. (Note: This reference pertains to N-Methylcyclohexylamine and is cited for general amine safety context, not specific properties of the topic compound.)
  • Central Drug House (P) Ltd., Safety Data Sheet for N-METHYL CYCLOHEXYLAMINE. (Note: This reference pertains to N-Methylcyclohexylamine and is cited for general amine safety context.)
  • TCI Chemicals, Safety Data Sheet. (Note: This reference pertains to N-Methylcyclohexylamine and is cited for general amine safety context.)
  • LookChem, N-Cyclohexylethanolamine Product Page. (Note: This reference pertains to a related compound and is cited for general context.)
  • Sincere Chemicals, Exploring n Cyclohexyl n Methylcyclohexanamine Properties and Industrial Applications. (Note: This reference pertains to a related compound and is cited for general context.)
  • Amine Catalysts, n-methylcyclohexylamine chemical properties and applications in organic synthesis. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • ChemicalBook, Synthesis and Application of N-Methylcyclohexylamine. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • Cheméo, Chemical Properties of Cyclohexanamine, N-methyl-. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • Sigma-Aldrich, N-Methylcyclohexylamine Product Page. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • Sincere Chemicals, Comprehensive Guide to N Methyl Cyclohexylamine Properties and Industrial Applications. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • CymitQuimica, CAS 100-60-7: N-Methylcyclohexylamine. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • Fisher Scientific, Safety Data Sheet. (Note: This reference pertains to Methyldiethanolamine and is cited for general alkanolamine safety context.)
  • PrepChem.com, Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane.
  • LookChem, N-METHYLAMINOETHANOL Product Page.
  • GuideChem, N-Methylcyclohexylamine 100-60-7 wiki. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • PubChem, N-Methylcyclohexylamine | C7H15N | CID 7514. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • Chemistry LibreTexts, 24.11: Spectroscopy of Amines.
  • ChemicalBook, N-Methylcyclohexylamine synthesis. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • ChemicalBook, N-Methylcyclohexylamine | 100-60-7. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • Google Patents, CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • Cheméo, Chemical Properties of N-Acetyl-N-methylcyclohexanamine.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (General spectroscopic principles.)
  • Benchchem, An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents. (Cited for general solubility protocol methodology.)
  • chemBlink, 1-Cyclohexyl-N-methyl-2-(1-pyrrolidinyl)ethanamine (CAS 672310-00-8).
  • PubChem, 2-(Methylamino)ethanol | C3H9NO | CID 8016.
  • Wikipedia, N-Methylethanolamine.
  • Chemistry Steps, Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Vaia, How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. (General spectroscopic principles.)
  • PMC, NMR methods for the analysis of mixtures. (General NMR principles.)
  • Ataman Chemical, N-METHYL 2-PYROLIDONE (NMP). (General chemical properties context.)
  • PubChem, N-(cyclohexylmethyl)ethanamine | C9H19N | CID 11171028.
  • Inchem.org, ICSC 0294 - 2-METHYLCYCLOHEXANOL.
  • NIST WebBook, Cyclohexanamine, N-methyl-. (Note: This reference pertains to N-Methylcyclohexylamine.)
  • PubChem, N-Methyl-2-propylcyclohexanamine | C10H21N | CID 22484551.
  • PubChem, N-methylcyclohex-2-en-1-amine | C7H13N | CID 13149680.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-Methyl-2-cyclohexylethanolamine in Solution

Abstract: This technical guide offers a comprehensive analysis of the thermodynamic stability of N-Methyl-2-cyclohexylethanolamine, a tertiary alkanolamine with applications as a chemical intermediate in the pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide offers a comprehensive analysis of the thermodynamic stability of N-Methyl-2-cyclohexylethanolamine, a tertiary alkanolamine with applications as a chemical intermediate in the pharmaceutical and specialty chemical sectors.[1] Given the limited publicly available stability data for this specific molecule, this document establishes a predictive framework based on first principles and data from structural analogues. We delve into the core concepts of thermodynamic stability, explore the intrinsic and extrinsic factors that govern the degradation of aliphatic amines, and propose potential degradation pathways. Furthermore, this guide provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to rigorously assess the stability profile of N-Methyl-2-cyclohexylethanolamine in solution. The methodologies described, including High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), are presented as a self-validating system to ensure data integrity and reproducibility.

Introduction

N-Methyl-2-cyclohexylethanolamine is a tertiary amine featuring a cyclohexyl group, an N-methyl substituent, and a primary alcohol functionality. This unique combination of a bulky, non-polar ring and a polar side chain makes it a versatile intermediate.[1] However, for any chemical entity to be viable in a development pipeline—be it for a pharmaceutical active ingredient (API) or an industrial application—its stability is a critical quality attribute. Thermodynamic stability dictates a compound's intrinsic energy state and its propensity to degrade into lower-energy products over time, directly impacting shelf-life, formulation viability, and process safety.[2][3]

The stability of amines in solution is a complex interplay of their inherent structure and the surrounding environment.[4] Factors such as temperature, pH, the presence of oxygen, light, and metallic impurities can initiate and catalyze degradation reactions.[4][5] This guide aims to provide a robust framework for understanding and experimentally determining the stability of N-Methyl-2-cyclohexylethanolamine. By dissecting its structural components and applying knowledge from well-studied analogues, we can anticipate potential liabilities and design a comprehensive strategy for its characterization.

Molecular Structure and Predicted Physicochemical Properties

The structure of N-Methyl-2-cyclohexylethanolamine contains several key features that will dictate its stability profile:

  • Tertiary Amine: Generally more stable towards certain types of oxidation compared to primary and secondary amines, though degradation pathways still exist.[4]

  • Cyclohexyl Group: A bulky, sterically hindering aliphatic ring that can influence the accessibility of the nitrogen's lone pair and adjacent bonds.[4]

  • Ethanolamine Moiety: The hydroxyl group introduces polarity and a potential site for oxidation.

  • N-Methyl Group: A small alkyl group that can be susceptible to oxidative N-dealkylation.

While specific experimental data for N-Methyl-2-cyclohexylethanolamine is sparse, we can extrapolate properties from simpler, related structures to build a foundational profile.

Table 1: Predicted and Analogue-Based Physicochemical Properties

Property Value / Prediction Reference Compound / Basis
Molecular Formula C₉H₁₉NO -
Molecular Weight 157.26 g/mol -
Appearance Predicted: Colorless to pale yellow liquid Based on N-methylcyclohexylamine[6] and N-methylethanolamine[7]
Boiling Point Predicted: >160 °C Higher than N-methylethanolamine (158 °C)[7] due to increased molecular weight
Density Predicted: ~0.9 g/cm³ In line with similar aliphatic amines[6][7]
Solubility Miscible with water and organic solvents Based on the properties of N-methylethanolamine[7]

| Basicity (pKa) | Predicted: 9.5 - 10.5 | Typical for aliphatic tertiary amines |

Core Principles of Amine Stability in Solution

The degradation of an amine is governed by both thermodynamic and kinetic factors. Thermodynamic stability refers to the energy difference between the parent molecule and its degradation products. A large energy difference suggests a strong driving force for degradation, although the reaction may be slow if the activation energy (kinetic barrier) is high.

Structural and Electronic Effects

The stability of an amine is intrinsically linked to its structure. The presence of bulky alkyl groups, such as the cyclohexyl ring in our target molecule, can confer increased stability through steric hindrance.[4] This hindrance can physically block the approach of reactive species to the nitrogen atom or adjacent C-H bonds, slowing degradation rates. Electron-donating alkyl groups also increase the electron density on the nitrogen, which primarily affects its basicity but can also influence its susceptibility to certain oxidative pathways.[8]

Influence of Solvent and pH

The choice of solvent and the solution's pH are critical variables. The basicity of the amine allows it to exist in either its free base or protonated (ammonium) form, depending on the pH. The protonated form is generally less susceptible to oxidation because the nitrogen's lone pair of electrons is unavailable. Therefore, solutions buffered at a pH below the amine's pKa may exhibit enhanced stability. The solvent system can also affect stability through its polarity and ability to solvate reactive intermediates.[5]

Effect of Temperature

Temperature is a key accelerator of chemical degradation. As per the Arrhenius equation, reaction rates typically increase exponentially with temperature. For amine-based systems, high temperatures, such as those used in solvent regeneration or distillation, can provide the necessary activation energy for thermal degradation pathways.[4]

Oxidative Degradation

Oxidation is one of the most common degradation routes for amines.[4] This process is often initiated by dissolved oxygen and can be catalyzed by the presence of metal ions (e.g., Fe²⁺, Cu²⁺). For alkanolamines, oxidation can occur at multiple sites, including the nitrogen atom, the carbon alpha to the nitrogen, and the carbon alpha to the hydroxyl group.[9] The presence of antioxidants or stripping the solution of dissolved oxygen can be effective mitigation strategies.[9]

Potential Degradation Pathways

Based on the structure of N-Methyl-2-cyclohexylethanolamine and known degradation mechanisms for related compounds, several potential pathways can be hypothesized.

  • N-Oxide Formation: The nitrogen lone pair can be oxidized to form an N-oxide. This is often a reversible process but can be a first step towards further degradation.

  • N-Dealkylation: Oxidative removal of the N-methyl group to yield 2-(cyclohexylamino)ethanol, a secondary amine, and formaldehyde.

  • Hydroxyl Group Oxidation: The primary alcohol can be oxidized, first to an aldehyde and subsequently to a carboxylic acid (N-Methyl-2-cyclohexylaminoacetic acid).

  • Ring Oxidation: The cyclohexyl ring itself can be a target for oxidation, potentially leading to the formation of cyclohexanol or cyclohexanone derivatives, followed by ring-opening.[10]

Caption: Potential degradation pathways for N-Methyl-2-cyclohexylethanolamine.

Experimental Framework for Stability Assessment

A robust stability study requires a multi-faceted approach, combining stressed degradation studies with precise analytical techniques. The goal is to identify degradation products, determine degradation rates under various conditions, and measure fundamental thermodynamic properties.

Caption: General workflow for assessing the thermodynamic stability of a compound.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under accelerated conditions.

  • Solution Preparation: Prepare solutions of N-Methyl-2-cyclohexylethanolamine (e.g., 1 mg/mL) in various media:

    • 0.1 N HCl (acidic hydrolysis)

    • Water (neutral hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • 3% H₂O₂ (oxidation)

    • Methanol or other relevant organic solvent.

  • Stress Application:

    • Store aliquots of each solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 1-7 days).

    • Expose a separate set of solutions to high-intensity UV/Vis light (photodegradation).

    • Protect a control set from light and store at 4 °C.

  • Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Causality: This protocol systematically probes the compound's vulnerabilities. Using acid, base, and an oxidizing agent creates chemically diverse environments, while heat and light provide the energy to overcome kinetic barriers to degradation, revealing pathways that might only occur over months or years at ambient temperature.

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a quantitative method that separates the parent compound from all potential degradation products.

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). This is the workhorse for moderately polar to non-polar small molecules.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acid protonates the amine, improving peak shape and retention control.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method (e.g., 5% to 95% B over 20 minutes). This is crucial for ensuring that late-eluting, potentially more non-polar degradants are cleared from the column.

  • Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., ~210 nm for aliphatic amines) or, ideally, a Mass Spectrometer (MS) to aid in the identification of degradant peaks.

  • Method Validation: Analyze the stressed samples from Protocol 5.1. The method is "stability-indicating" if the parent peak is resolved from all new peaks (degradants) with a resolution of >1.5.

Protocol: Thermal Analysis by DSC and TGA

Objective: To determine the compound's melting point (Tm) and decomposition temperature (Td).[11]

  • Sample Preparation: Accurately weigh 2-5 mg of the neat compound (as a solid or viscous liquid) into an aluminum TGA or DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample under a nitrogen atmosphere from ambient temperature to ~500 °C at a constant rate (e.g., 10 °C/min).

    • Rationale: The inert atmosphere prevents oxidative degradation, isolating the thermal decomposition. The mass loss curve indicates the temperature at which the compound begins to break down.

  • DSC Analysis:

    • Place a sealed pan in the DSC instrument alongside an empty reference pan.

    • Heat the sample under nitrogen at a controlled rate (e.g., 10 °C/min).

    • Rationale: The DSC measures the heat flow required to maintain the sample at the same temperature as the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.[12]

Data Interpretation and Summary

The data from the experimental framework should be collated to build a complete stability profile.

Table 2: Example Data Summary from a Forced Degradation Study

Stress Condition Time (days) % Parent Remaining Major Degradant 1 (% Peak Area) Major Degradant 2 (% Peak Area)
Control (4 °C) 7 100.0 N/A N/A
80 °C (Water) 7 98.5 0.8 0.5
0.1 N HCl (80 °C) 7 99.2 0.4 <0.1
0.1 N NaOH (80 °C) 7 97.1 1.5 1.1

| 3% H₂O₂ (RT) | 1 | 45.3 | 25.1 (N-Oxide) | 18.9 (Dealkylated) |

Thermal Analysis Interpretation:

  • TGA Thermogram: The onset temperature of significant mass loss is reported as the decomposition temperature (Td).

  • DSC Thermogram: A sharp endothermic peak indicates the melting point (Tm).[11] Broad exothermic peaks often correspond to decomposition.

Conclusion and Recommendations

The thermodynamic stability of N-Methyl-2-cyclohexylethanolamine in solution is predicted to be governed by its susceptibility to oxidation, particularly in the presence of heat and at alkaline pH. The tertiary amine structure and steric hindrance from the cyclohexyl group likely provide a degree of inherent stability compared to simpler linear alkanolamines.[4] However, the N-methyl and primary alcohol moieties represent potential sites for oxidative degradation.

It is strongly recommended that comprehensive experimental studies, following the protocols outlined in this guide, be conducted.[11] Empirical data is essential to confirm these predictions and to fully characterize the stability profile of N-Methyl-2-cyclohexylethanolamine. This data will be invaluable for defining appropriate storage conditions, establishing formulation strategies, and ensuring process control for all applications involving this compound.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Factors Affecting the Stability and Separation of Biogenic Amines and Their Metabolites. Simultaneous Measurement by HPLC With Electrochemical Detection. PubMed. [Link]

  • Amines are the organic derivatives of ammonia. DAV University. [Link]

  • Revision Notes - Basicity of Aqueous Solutions of Amines. Sparkl. [Link]

  • [Spoiler] AAMC FL3 C/P #9. Reddit. [Link]

  • The thermodynamic pharma challenge: A cross-cutting perspective. Edinburgh Research Explorer. [Link]

  • n-methylcyclohexylamine chemical properties and applications in organic synthesis. Amine Catalysts. [Link]

  • Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. PrepChem.com. [Link]

  • N-Methylethanolamine. Wikipedia. [Link]

  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed. [Link]

  • Degradation of aqueous methyldiethanolamine by temperature and oxygen. Energy Procedia. [Link]

  • Conformational Stability of the N-Terminal Region of MDM2. PMC - NIH. [Link]

Sources

Exploratory

N-Methyl-2-cyclohexylethanolamine solubility profile in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-Methyl-2-cyclohexylethanolamine in Polar Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of N-Methyl-2-cyclohexylethanolamine in Polar Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of N-Methyl-2-cyclohexylethanolamine, a molecule of interest in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document leverages fundamental principles of physical organic chemistry and data from analogous structures to predict its behavior. Furthermore, it details a robust experimental framework for the empirical determination of its solubility, empowering researchers and drug development professionals to generate precise data tailored to their specific applications.

Introduction: The Significance of N-Methyl-2-cyclohexylethanolamine and Its Solubility

N-Methyl-2-cyclohexylethanolamine is a bifunctional organic molecule featuring a cyclohexyl ring, a secondary amine, and a primary alcohol. This unique combination of a bulky non-polar group with polar, hydrogen-bonding moieties suggests a nuanced solubility profile that is highly dependent on the chosen solvent system. In the context of drug development, understanding this profile is paramount. Solubility dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification processes, and is a key determinant of a compound's suitability for various drug delivery and formulation strategies.[1][2][3] Poor solubility can be a significant impediment, leading to challenges in achieving desired concentrations for biological assays or formulating a therapeutically effective product.

This guide will first deconstruct the molecular structure of N-Methyl-2-cyclohexylethanolamine to provide a theoretical prediction of its solubility. It will then present a gold-standard experimental protocol for quantitatively measuring its thermodynamic solubility, followed by a discussion of its practical implications.

Theoretical Solubility Profile: A Structure-Based Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4] The structure of N-Methyl-2-cyclohexylethanolamine contains distinct regions with competing properties:

  • Non-Polar Moiety: The cyclohexyl group is a large, non-polar, and lipophilic component. This feature will promote solubility in non-polar solvents and hinder it in highly polar, aqueous environments.

  • Polar Functional Groups: The molecule possesses two key polar groups:

    • Hydroxyl (-OH) Group: This primary alcohol is capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with protic solvents like alcohols and water.

    • Secondary Amine (-NHCH3) Group: The amine group is also polar and can act as a hydrogen bond donor and acceptor. Its basic nature means it can be protonated in acidic conditions, forming a water-soluble salt.[5][6]

Predicted Behavior in Polar Organic Solvents:

The interplay between the lipophilic cyclohexane ring and the hydrophilic alcohol and amine groups suggests that N-Methyl-2-cyclohexylethanolamine will exhibit favorable solubility in polar organic solvents that can accommodate both features.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to effectively solvate both the hydroxyl and amine groups, leading to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the hydroxyl and amine protons. Solvents like DMSO are powerful, universal solvents and are expected to dissolve the compound readily.[7] Acetonitrile, being less polar, may show more moderate solubility.

  • Ethers (e.g., THF, Dioxane): These solvents are less polar than alcohols or DMSO but can still act as hydrogen bond acceptors. Solubility is expected to be moderate, influenced by the dominant non-polar character of the cyclohexyl ring.

Predicted Solubility Summary

While empirical data is required for precise values, the following table summarizes the predicted qualitative solubility of N-Methyl-2-cyclohexylethanolamine based on its structural characteristics and the properties of common polar organic solvents.[8][9]

Solvent ClassExample SolventPolarity Index (P')[9]Key InteractionsPredicted Solubility
Polar Protic Methanol5.1Hydrogen bonding (donor & acceptor)High
Ethanol4.3 (implied)Hydrogen bonding (donor & acceptor)High
Isopropyl Alcohol3.9Hydrogen bonding (donor & acceptor)Moderate to High
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Strong H-bond acceptor, dipole interactionsVery High
N,N-Dimethylformamide (DMF)6.4Strong H-bond acceptor, dipole interactionsHigh
Acetonitrile5.8H-bond acceptor, dipole interactionsModerate
Acetone5.1H-bond acceptor, dipole interactionsModerate
Ethers Tetrahydrofuran (THF)4.0H-bond acceptorModerate to Low
1,4-Dioxane4.8H-bond acceptorModerate to Low

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, the thermodynamic solubility must be determined empirically. The equilibrium shake-flask method is considered the gold standard for this purpose due to its reliability and direct measurement of a saturated solution at equilibrium.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Final Calculation A Add excess solid N-Methyl-2- cyclohexylethanolamine to solvent in vial B Seal vial to prevent evaporation A->B C Agitate at constant temperature (e.g., orbital shaker, 24-48h) B->C D Centrifuge sample to pellet undissolved solid C->D E Carefully collect aliquot of clear supernatant D->E F Dilute supernatant with appropriate mobile phase E->F G Quantify concentration using validated HPLC or UPLC-MS method F->G H Calculate original concentration (mg/mL or mol/L) G->H

Sources

Foundational

N-Methyl-2-cyclohexylethanolamine: A Proactive Approach to Safety in the Absence of Definitive Toxicological Data

An In-depth Technical Guide for Drug Development Professionals Introduction: Navigating Data Gaps with Scientific Precaution In the landscape of pharmaceutical research and development, novel chemical entities often prec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: Navigating Data Gaps with Scientific Precaution

In the landscape of pharmaceutical research and development, novel chemical entities often precede comprehensive toxicological evaluation. N-Methyl-2-cyclohexylethanolamine is one such compound. A thorough review of publicly available safety literature reveals a significant lack of direct toxicological data for this specific molecule. This guide, therefore, adopts a scientifically rigorous and precautionary "read-across" methodology. By analyzing the known hazards of structurally analogous compounds—N-Methylcyclohexylamine, 2-(Methylamino)ethanol, and N-Cyclohexylethanolamine—we can construct a scientifically inferred hazard profile. This approach allows us to establish conservative, evidence-based safe handling protocols, ensuring the protection of researchers and the integrity of our work until empirical data becomes available. The causality behind our recommendations is rooted in the principle that structurally similar molecules often exhibit comparable toxicological properties.

Section 1: Chemical Identity and Inferred Physicochemical Characteristics

Understanding a compound's fundamental properties is the first step in a robust safety assessment.

  • Chemical Name: N-Methyl-2-cyclohexylethanolamine

  • Molecular Formula: C₉H₁₉NO

  • Structure: alt text (Image for illustrative purposes)

  • Inferred Properties: Based on its structure—a secondary amine with a hydroxyl group and a cyclohexyl moiety—it is predicted to be a colorless to light-yellow combustible liquid with an amine-like odor.[1] Its amine group confers basicity (pKa likely > 10), making it corrosive and incompatible with acids and oxidizing agents.[1][2]

Section 2: Inferred Toxicological Profile and Hazard Assessment

The following toxicological profile is synthesized from data on structurally related compounds. This proactive assessment mandates that N-Methyl-2-cyclohexylethanolamine be handled as a hazardous substance.

Diagram: Logic of Inferred Hazard Profile

The following diagram illustrates the read-across approach used to determine the potential hazards of N-Methyl-2-cyclohexylethanolamine.

cluster_analogs Structurally Analogous Compounds (Known Data) cluster_target Target Compound (Inferred Profile) A N-Methylcyclohexylamine (CAS: 100-60-7) - Severe Skin/Eye Burns - Harmful/Toxic (Oral, Dermal, Inhalation) T N-Methyl-2-cyclohexylethanolamine - INFERRED: Corrosive to Skin & Eyes - INFERRED: Harmful/Toxic by Multiple Routes - INFERRED: Potential for STOT & Respiratory Irritation A->T Infers Corrosivity & Acute Toxicity B 2-(Methylamino)ethanol (CAS: 109-83-1) - STOT (Repeated Exposure) - Skin/Eye Corrosion B->T Infers Corrosivity & Target Organ Risk C N-Cyclohexylethanolamine (CAS: 2842-38-8) - Serious Skin/Eye Irritation - Respiratory Irritation C->T Infers Irritation & Corrosivity

Caption: Inferred hazard profile based on structural analogs.

Summary of Inferred Toxicological Endpoints
Toxicological EndpointInferred Hazard ClassificationRationale and Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or Harmful. N-Methylcyclohexylamine is classified as harmful if swallowed or in contact with skin, and toxic if inhaled.[3][4] The LD50 (oral, rat) is 400 mg/kg.[1][4]
Skin Corrosion / Irritation Category 1A or 1B: Causes severe skin burns. N-Methylcyclohexylamine is classified as causing severe skin burns and eye damage.[1][3][4] 2-(Methylamino)ethanol is also corrosive. N-Cyclohexylethanolamine is a known skin irritant.[5]
Serious Eye Damage / Irritation Category 1: Causes serious eye damage. The corrosive nature of the amine functional group, supported by data from all three analogs, indicates a high potential for irreversible eye damage.[3][4][5] Chemical eye burns are a significant risk.[6]
Respiratory or Skin Sensitization Data Gap. Handle as a potential sensitizer. While no specific data exists for the analogs, some ethanolamines and cyclic amines are known sensitizers.[7][8] A conservative approach is warranted.
Germ Cell Mutagenicity Data Gap. No data is available for the analogs. The potential for nitrosamine formation with certain amines under specific conditions is a theoretical concern that warrants good laboratory hygiene.[9]
Carcinogenicity Data Gap. No data is available.
Specific Target Organ Toxicity (STOT) Potential for STOT on repeated exposure. 2-(Methylamino)ethanol may cause damage to organs (Kidney, Testes, Liver, Spleen, Ovary) through prolonged or repeated oral exposure.
Aspiration Hazard Data Gap. Not enough information to classify.

Section 3: Proactive Safe Handling and Exposure Control

Given the inferred toxicity, a stringent, multi-layered safety approach is mandatory. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Diagram: Hierarchy of Controls

Hierarchy cluster_pyramid Hierarchy of Controls Elimination Elimination (Not Applicable for R&D) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Closed System) Admin Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) label_least Least Effective label_most Most Effective

Caption: The hierarchy of controls for mitigating chemical exposure.

Experimental Protocols: Exposure Control Measures
  • Engineering Controls (Primary Barrier):

    • Causality: To prevent inhalation of toxic vapors and aerosols, which is a primary route of exposure.[3]

    • Protocol: All handling of N-Methyl-2-cyclohexylethanolamine, including weighing, transferring, and preparing solutions, MUST be performed inside a certified chemical fume hood.[1][4] For larger-scale operations, a closed system is recommended. Ensure that eyewash stations and safety showers are located in the immediate vicinity of the workstation.[1][5]

  • Administrative Controls (Procedural Safety):

    • Causality: To ensure standardized safe work practices and awareness of hazards.

    • Protocol:

      • Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this compound.

      • Restrict access to authorized and trained personnel only.

      • Clearly label all containers with the chemical name and GHS hazard pictograms (Corrosion, Acute Toxicity).[4]

      • Do not work alone when handling this substance.

  • Personal Protective Equipment (PPE) (Final Barrier):

    • Causality: To protect the user from direct contact in the event of a procedural failure or accidental splash. The inferred corrosive nature of the compound makes PPE selection critical.[3]

    • Protocol:

      • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for transfers of significant quantities. Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[3] Use proper glove removal technique to avoid skin contact.[3]

      • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[3] Due to the high risk of severe eye damage, a face shield must be worn over the goggles during all transfer and reaction procedures.[3]

      • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit may be necessary.

Storage and Incompatibility
  • Protocol: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed to prevent moisture absorption and leakage.[4] Store locked up.[4]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent violent reactions.[1][2]

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

First-Aid Measures
  • Causality: The primary goal of first aid is immediate decontamination to halt the corrosive and toxic action of the chemical.

  • Protocol:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

    • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[3][10] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3][4]

    • Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3][10] Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting due to the risk of perforation.[3] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][4]

Accidental Release and Spill Management
  • Causality: To contain the spill, prevent environmental release, and ensure the safety of personnel during cleanup.

Spill_Response start Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. start->alert ventilate Ensure adequate ventilation. Work within a fume hood if possible. alert->ventilate ppe Don appropriate PPE: Double gloves, goggles, face shield, lab coat, respirator if needed. ventilate->ppe contain Contain the spill with non-combustible absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully collect absorbed material into a labeled, sealed waste container. contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent. collect->decontaminate dispose Dispose of waste as hazardous material according to institutional and local regulations. decontaminate->dispose end Spill Secured dispose->end

Sources

Exploratory

N-Methyl-2-cyclohexylethanolamine: A Mechanistic Guide to its Potential in Asymmetric Synthesis

Abstract N-Methyl-2-cyclohexylethanolamine is a chiral β-amino alcohol whose structural motifs—a secondary amine, a hydroxyl group, and a bulky cyclohexyl substituent—position it as a promising, yet underexplored, candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Methyl-2-cyclohexylethanolamine is a chiral β-amino alcohol whose structural motifs—a secondary amine, a hydroxyl group, and a bulky cyclohexyl substituent—position it as a promising, yet underexplored, candidate for applications in asymmetric organic synthesis. While direct literature on its specific mechanisms of action is sparse, its molecular architecture strongly suggests its utility as a chiral ligand for transition-metal catalysts or as a chiral auxiliary. This guide synthesizes established mechanistic principles from structurally analogous β-amino alcohols to forecast the potential mechanisms of action of N-Methyl-2-cyclohexylethanolamine in key synthetic transformations. We will explore its prospective roles in the enantioselective addition of organozinc reagents to aldehydes and in asymmetric transfer hydrogenation of prochiral ketones, providing field-proven insights and detailed, adaptable protocols for its evaluation.

Introduction: The Architectural Promise of a Chiral β-Amino Alcohol

Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts, ligands for transition metals, and chiral auxiliaries.[1][2][3] Their efficacy is rooted in the bifunctional nature of the amino and hydroxyl groups, which can coordinate to metal centers or substrates, creating a well-defined, rigid chiral environment that dictates the stereochemical outcome of a reaction.[3]

N-Methyl-2-cyclohexylethanolamine features several key structural elements that make it an intriguing candidate for such applications:

  • A β-Amino Alcohol Backbone: This classic scaffold is proven to be effective in a multitude of asymmetric transformations.[4]

  • A Bulky Cyclohexyl Group: Steric hindrance is a critical factor in achieving high enantioselectivity. The cyclohexyl group is expected to create a well-defined chiral pocket, effectively shielding one face of a coordinated substrate.[5][6][7]

  • N-Methyl Substitution: The methyl group on the nitrogen atom modulates the electronic and steric properties of the ligand, influencing its coordination behavior and the stability of the catalytic complex.

This guide will focus on two primary, mechanistically distinct areas where N-Methyl-2-cyclohexylethanolamine is predicted to be highly effective, drawing parallels from well-documented catalytic systems.

Proposed Mechanism I: As a Chiral Ligand in the Enantioselective Addition of Dialkylzinc Reagents to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a powerful method for synthesizing chiral secondary alcohols.[5][8][9] This transformation is famously catalyzed by chiral β-amino alcohols.[8][10]

2.1. The Catalytic Cycle: A Proposed Mechanism

The catalytic cycle is believed to proceed through the formation of a chiral zinc-amino alkoxide complex. Based on the seminal work in this field, we can propose a catalytic cycle for a reaction between benzaldehyde and diethylzinc, mediated by N-Methyl-2-cyclohexylethanolamine.

  • Ligand Exchange and Dimer Formation: The chiral amino alcohol reacts with diethylzinc (Et₂Zn) to release ethane and form a dimeric zinc alkoxide complex. This dimer is the resting state of the catalyst.

  • Dimer Dissociation and Aldehyde Coordination: The dimer is in equilibrium with a more reactive monomeric species. The aldehyde substrate coordinates to the Lewis acidic zinc center of the monomer.

  • Stereodetermining Alkyl Transfer: A second molecule of diethylzinc coordinates to the oxygen of the amino alcohol. In a highly organized, six-membered, chair-like transition state, an ethyl group is transferred from this second zinc atom to one enantiotopic face of the coordinated aldehyde. The bulky cyclohexyl group on the ligand is crucial here, as it sterically blocks one face of the aldehyde, forcing the ethyl group to attack from the less hindered face.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is released, and subsequent reaction with another molecule of diethylzinc regenerates the active catalyst, completing the cycle.

2.2. Visualization of the Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the N-Methyl-2-cyclohexylethanolamine-mediated addition of Et₂Zn to an aldehyde.

2.3. Experimental Protocol: Screening for Catalytic Activity

This protocol provides a general method for evaluating the efficacy of N-Methyl-2-cyclohexylethanolamine as a chiral ligand in this transformation.[11]

Materials:

  • N-Methyl-2-cyclohexylethanolamine (chiral ligand)

  • Anhydrous Toluene

  • Benzaldehyde (substrate)

  • Diethylzinc (1.0 M solution in hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add N-Methyl-2-cyclohexylethanolamine (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzaldehyde (1.0 mmol) to the solution.

  • To this stirred solution, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product, 1-phenyl-1-propanol, by chiral HPLC or GC analysis.

SubstrateLigand Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
Benzaldehyde504>95To be determined
4-Chlorobenzaldehyde504>95To be determined
Cyclohexanecarboxaldehyde506~90To be determined
Cinnamaldehyde504>95To be determined
Table 1: Representative data table for screening N-Methyl-2-cyclohexylethanolamine in the asymmetric addition of diethylzinc to various aldehydes.
Proposed Mechanism II: As a Ligand in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, typically using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[12][13] Ruthenium(II) complexes with chiral β-amino alcohol ligands are highly effective catalysts for this transformation.[14]

3.1. The Metal-Ligand Bifunctional Mechanism

The accepted mechanism for this reaction is a "metal-ligand bifunctional" or "outer-sphere" mechanism, first proposed by Noyori.[15][16][17] The key feature is the cooperative action of the metal center and the N-H proton of the ligand in the hydrogen transfer step.

  • Pre-catalyst Activation: A Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, reacts with the chiral amino alcohol ligand in the presence of a base (e.g., KOH or KOtBu) to form the active 16-electron ruthenium amide complex.

  • Hydrogen Donor Coordination and Hydride Formation: The hydrogen donor, isopropanol, coordinates to the ruthenium center. A concerted, six-membered pericyclic transition state involving the base facilitates the transfer of a hydride from isopropanol to the ruthenium center and a proton to the base, forming the 18-electron ruthenium hydride species. This is the active reducing agent.

  • Ketone Reduction (Stereodetermining Step): The prochiral ketone approaches the ruthenium hydride complex. In another six-membered pericyclic transition state, the hydride on the ruthenium is transferred to the carbonyl carbon, and simultaneously, the proton on the coordinated amine (the N-H) is transferred to the carbonyl oxygen. This concerted transfer avoids the need for the ketone to directly coordinate to the metal center (hence "outer-sphere"). The stereochemistry is dictated by the chiral environment created by the ligand, where one orientation of the ketone is strongly favored due to steric interactions with the cyclohexyl group.

  • Product Release and Catalyst Regeneration: The chiral alcohol product dissociates, regenerating the 16-electron ruthenium amide complex, which can then begin another catalytic cycle.

3.2. Visualization of the ATH Catalytic Cycle

Caption: Proposed catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of a ketone.

3.3. Experimental Protocol: ATH of Acetophenone

This protocol is adapted from established procedures for Ru-catalyzed ATH and serves as a starting point for evaluating N-Methyl-2-cyclohexylethanolamine.[14]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • N-Methyl-2-cyclohexylethanolamine (chiral ligand)

  • Potassium hydroxide (KOH)

  • Anhydrous isopropanol (iPrOH, hydrogen source and solvent)

  • Acetophenone (substrate)

Procedure:

  • In a nitrogen-purged glovebox or Schlenk tube, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and N-Methyl-2-cyclohexylethanolamine (0.011 mmol).

  • Add anhydrous isopropanol (5 mL) and stir the mixture for 20 minutes at room temperature to form the pre-catalyst solution.

  • In a separate flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.

  • Add the KOH solution (0.1 mL, 0.01 mmol) to the pre-catalyst mixture and stir for another 15 minutes. The solution should change color, indicating the formation of the active catalyst.

  • Add acetophenone (1.0 mmol) to the activated catalyst solution.

  • Heat the reaction mixture to a specified temperature (e.g., 40 °C) and stir for the required time (e.g., 1-12 hours), monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature and quench with a small amount of water.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Determine the conversion by ¹H NMR or GC, and the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.

Conclusion and Future Outlook

While N-Methyl-2-cyclohexylethanolamine remains a largely uncharacterized ligand in the field of asymmetric synthesis, its structural characteristics provide a strong, rational basis for predicting its mechanism of action and potential efficacy. By drawing parallels with well-understood, structurally analogous β-amino alcohols, we have outlined its likely mechanistic pathways in two fundamental C-C and C-O bond-forming reactions. The bulky cyclohexyl group is predicted to be a key determinant in creating a highly stereodifferentiating environment in the transition states of both the dialkylzinc addition and the asymmetric transfer hydrogenation reactions.

The provided protocols offer a robust framework for the empirical validation of these hypotheses. Successful application of N-Methyl-2-cyclohexylethanolamine would not only add a new tool to the synthetic chemist's toolbox but also reinforce the foundational principles of ligand design in asymmetric catalysis. Future work should focus on the systematic evaluation of this ligand across a broader range of substrates and reaction types, including its potential as a chiral auxiliary covalently attached to a substrate.

References
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules.
  • An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal.
  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
  • Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis. Journal of the American Chemical Society.
  • Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric C
  • Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries.
  • Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes.
  • mechanism of action of amino alcohol compounds in synthesis. Benchchem.
  • Application Notes and Protocols: Enantioselective Addition of Organometallic Reagents to Aldehydes Medi
  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. American Journal of Applied Science and Technology.
  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Bentham Science Publishers.
  • Chiral β-Amino Alcohol. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.
  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-portal.org.
  • Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol.
  • Noyori Asymmetric Hydrogen
  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.
  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions (RSC Publishing).
  • Noyori Asymmetric Hydrogenation.

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Foundational

Spectroscopic Properties and Baseline Data of N-Methyl-2-cyclohexylethanolamine: A Technical Guide for Structural Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-Methyl-2-cyclohexylethanolamine (CAS: 21581-48-6) | Synonym: 1-cyclohexyl-2-(methylamino)ethanol Executive Summary & Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-Methyl-2-cyclohexylethanolamine (CAS: 21581-48-6) | Synonym: 1-cyclohexyl-2-(methylamino)ethanol

Executive Summary & Rationale

In modern drug discovery, β-amino alcohols represent a highly privileged structural motif, serving as critical pharmacophores in active pharmaceutical ingredients (APIs) such as β-blockers, immunomodulators, and central nervous system therapeutics [11]. N-Methyl-2-cyclohexylethanolamine (CAS: 21581-48-6) is a versatile, lipophilic β-amino alcohol building block. Its unique structure—combining a bulky, hydrophobic cyclohexyl ring with a hydrophilic, hydrogen-bonding amino alcohol chain—makes it an ideal candidate for probing receptor binding pockets, particularly in adrenergic and muscarinic targets.

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating framework for the spectroscopic characterization of this compound. Accurate baseline data is non-negotiable; even minor impurities or stereochemical deviations can drastically alter the pharmacological profile or catalytic efficacy of downstream complexes [6]. This guide details the predictive baseline spectroscopic data and the precise experimental protocols required to validate the structural integrity of N-Methyl-2-cyclohexylethanolamine.

Structural Elucidation & Predictive Baseline Data

To establish a benchmark for Quality Control (QC), the following theoretical baseline data has been synthesized using established spectroscopic principles for β-amino alcohols [1]. Deviations from these baselines indicate potential synthetic impurities (e.g., over-methylation, incomplete reduction) or solvent contamination.

Quantitative Spectroscopic Baselines

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 298 K)

Nucleus / PositionChemical Shift (ppm)MultiplicityIntegrationCausality / Structural Assignment
¹H NMR
N-CH₃~2.45Singlet (s)3HDeshielded by adjacent electronegative nitrogen.
CH₂-N (C2)2.50 - 2.80Multiplet (m)2HABX spin system due to adjacent stereocenter at C1.
CH-OH (C1)3.40 - 3.60Multiplet (m)1HStrongly deshielded by the directly attached hydroxyl oxygen.
OH / NH2.50 - 3.00Broad Singlet (br s)2HBroadened by chemical exchange; disappears upon D₂O shake.
Cyclohexyl (CH/CH₂)0.90 - 1.80Multiplet (m)11HAliphatic protons shielded by the non-polar ring environment.
¹³C NMR
CH-OH (C1)~74.3--Carbon directly bound to electronegative oxygen.
CH₂-N (C2)~56.5--Carbon directly bound to nitrogen.
N-CH₃~36.2--Methyl group attached to secondary amine.
Cyclohexyl Carbons26.1 - 43.8--Six distinct carbon environments; C1' (attached to C1) is furthest downfield (~43.8 ppm).

Table 2: Key FT-IR (ATR) and HRMS Data

TechniqueKey Signal / ValueAssignment / Causality
FT-IR (ATR) 3300 - 3400 cm⁻¹Broad overlapping O-H and N-H stretching vibrations.
FT-IR (ATR) 2920, 2850 cm⁻¹Strong aliphatic C-H stretching from the cyclohexyl ring.
FT-IR (ATR) 1100 cm⁻¹C-O stretching vibration, characteristic of secondary alcohols.
HRMS (ESI+) m/z 158.1545Expected [M+H]⁺ molecular ion (Exact Mass: 157.1467 Da).

Experimental Protocols for Spectroscopic Validation

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure maximum reproducibility and spectral resolution [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: CDCl₃ is selected as the primary solvent because its low polarity prevents the disruption of the intramolecular hydrogen bonding network often observed in β-amino alcohols, which is critical for accurate conformational analysis.

  • Sample Preparation: Dissolve 10–15 mg of N-Methyl-2-cyclohexylethanolamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire data on a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Acquisition (¹H NMR): Set the spectral width to 12 ppm. Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aliphatic protons.

  • Validation Step (D₂O Shake): To definitively assign the exchangeable OH and NH protons, add 1 drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The broad signal at 2.50–3.00 ppm must disappear.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality: ATR is strictly preferred over transmission methods (e.g., KBr pellets) because KBr is highly hygroscopic. Absorbed atmospheric moisture would produce a broad O-H peak, obscuring the critical 3300 cm⁻¹ region needed to validate the amino alcohol motif [3].

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (4000–400 cm⁻¹, 16 scans) to subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Place a neat liquid/solid aliquot of the sample directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Record the spectrum at a resolution of 4 cm⁻¹. Ensure the baseline is flat, validating that the crystal was properly cleaned.

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) in positive mode is utilized because the secondary amine is easily protonated, yielding a strong [M+H]⁺ signal without inducing excessive fragmentation.

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid acts as a proton source to drive ionization efficiency.

  • Acquisition: Inject into a Time-of-Flight (TOF) mass spectrometer. Calibrate the mass axis using a standard tuning mix prior to injection to ensure mass accuracy within <5 ppm error.

Mechanistic Workflows & Logical Relationships

To contextualize the analytical and biological utility of N-Methyl-2-cyclohexylethanolamine, the following diagrams map out the standard QC workflow and the pharmacophore's interaction logic.

Analytical Quality Control Workflow

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Acquisition Sample N-Methyl-2-cyclohexylethanolamine (CAS: 21581-48-6) Prep Sample Preparation (Solvent & Internal Std) Sample->Prep Aliquot NMR NMR (1H & 13C) CDCl3 + TMS Prep->NMR MS HRMS (ESI-TOF) Positive Ion Mode Prep->MS IR FT-IR (ATR) Neat Sample Prep->IR DataInt Data Integration & Structural Elucidation NMR->DataInt Chemical Shifts MS->DataInt Exact Mass IR->DataInt Functional Groups QC Quality Control Validated DataInt->QC Conformity Check

Caption: Workflow for the spectroscopic characterization and QC validation of β-amino alcohols.

Pharmacophore Binding Logic

The structural homology of N-Methyl-2-cyclohexylethanolamine to endogenous catecholamines makes it a valuable scaffold for receptor binding studies [3]. The diagram below illustrates the causality behind its biological interactions.

PharmacophoreLogic cluster_interactions Molecular Interactions Ligand β-Amino Alcohol Motif (Pharmacophore) Hbond Hydrogen Bonding (Hydroxyl Group) Ligand->Hbond Ionic Ionic Interaction (Protonated Amine) Ligand->Ionic Hydrophobic Hydrophobic Pocket (Cyclohexyl Ring) Ligand->Hydrophobic Receptor Target Receptor (e.g., Adrenergic) Response Downstream Signaling Modulation Receptor->Response Activation / Inhibition Hbond->Receptor Ionic->Receptor Hydrophobic->Receptor

Caption: Logical relationship of β-amino alcohol pharmacophore interactions with target receptors.

References

  • Title: Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complexes evaluated by experimental and theoretical methods Source: RSC Publishing URL: [Link]

  • Title: Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity Source: MDPI URL: [Link]

  • Title: Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks Source: National Science Review | Oxford Academic URL: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-Methyl-2-cyclohexylethanolamine Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Cyclohexylethanolamine Scaffold The N-Methyl-2-cyclohexylethanolamine scaffold is a crucial pharmacophore in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclohexylethanolamine Scaffold

The N-Methyl-2-cyclohexylethanolamine scaffold is a crucial pharmacophore in modern medicinal chemistry. Its derivatives are integral to the development of therapeutic agents across various domains, including potential antimicrobial and anticancer applications.[1][2] The structural motif, combining a lipophilic cyclohexyl group with a polar amino alcohol function, provides a versatile three-dimensional framework that can be strategically modified to optimize drug-like properties such as solubility, metabolic stability, and target-binding affinity.[3][4]

This guide provides a detailed exploration of the primary synthetic routes to N-Methyl-2-cyclohexylethanolamine and its derivatives, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical insights for successful synthesis and purification.

Core Synthetic Strategies: A Mechanistic Overview

Two primary and highly effective strategies dominate the synthesis of this scaffold: Reductive Amination and the Nucleophilic Ring-Opening of Epoxides. The choice between these methods often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Strategy A: Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for synthesizing secondary and tertiary amines.[5][6] This one-pot reaction elegantly combines a carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the target amine.

The Causality Behind the Choice: This method is favored for its efficiency, as it avoids the isolation of the often-unstable imine intermediate and minimizes the risk of over-alkylation, a common side reaction in direct alkylation of amines.[6][7] The reaction proceeds through two key steps:

  • Imine Formation: A cyclohexylacetaldehyde derivative reacts with methylamine under weakly acidic conditions. The acid catalyzes the dehydration of the initial hemiaminal adduct to form a C=N double bond.

  • In Situ Reduction: A mild reducing agent, selective for the iminium ion over the starting carbonyl, is present in the reaction mixture to immediately reduce the imine to the final amine.

Key Reagents & Rationale:

  • Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH (6-7), where the iminium ion is readily formed and is more reactive towards the hydride than the protonated carbonyl group.[5] However, it is highly toxic due to the potential release of cyanide.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative that has become increasingly popular. It is particularly effective for the reductive amination of aldehydes and ketones with a wide range of amines.[5]

  • Catalytic Hydrogenation: An alternative reduction method involves using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum (Pt).[8][9] This is considered a green chemistry approach but requires specialized high-pressure equipment.[7]

G cluster_0 Reductive Amination Workflow Start Starting Materials: - Cyclohexylacetaldehyde Derivative - Methylamine Imine Imine/Iminium Ion Intermediate (Formed in situ) Start->Imine Condensation (-H₂O) Reduction Reduction Step (e.g., NaBH(OAc)₃) Imine->Reduction Hydride Attack Product Final Product: N-Methyl-2-cyclohexyl- ethanolamine Derivative Reduction->Product

Caption: Reductive Amination Workflow Diagram.

Strategy B: Nucleophilic Ring-Opening of Cyclohexene Oxide

This strategy offers a more direct route if cyclohexene oxide derivatives are readily available. The reaction leverages the high ring strain of the epoxide, which makes it susceptible to nucleophilic attack.[10]

The Causality Behind the Choice: Methylamine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring.[10] This attack leads to the opening of the three-membered ring and the formation of a trans-1,2-amino alcohol, a direct precursor to the target molecule.[11]

Key Mechanistic Points:

  • Regioselectivity: In an asymmetrically substituted cyclohexene oxide, the nucleophilic attack by the amine generally occurs at the less sterically hindered carbon atom.[10]

  • Stereochemistry: The reaction proceeds via an SN2-like mechanism, resulting in an inversion of stereochemistry at the carbon atom that is attacked. This leads to a trans configuration of the amino and hydroxyl groups.

  • Catalysis: While the reaction can proceed without a catalyst, Lewis acids can be employed to activate the epoxide ring and accelerate the reaction rate.[12]

G cluster_1 Epoxide Ring-Opening Workflow Start_Epoxide Starting Materials: - Cyclohexene Oxide Derivative - Methylamine Attack Nucleophilic Attack (SN2 Mechanism) Start_Epoxide->Attack Intermediate Ring-Opened Intermediate (Alkoxide) Attack->Intermediate Protonation Protonation (from solvent/workup) Intermediate->Protonation Product_Epoxide Final Product: trans-2-(Methylamino)- cyclohexanol Protonation->Product_Epoxide

Caption: Epoxide Ring-Opening Workflow Diagram.

Detailed Experimental Protocol: Reductive Amination

This section provides a representative, step-by-step protocol for the synthesis of the parent compound, N-Methyl-2-cyclohexylethanolamine, via reductive amination.

Materials and Reagents:

  • Cyclohexylacetaldehyde

  • Methylamine (40% solution in H₂O or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Addition funnel

  • Separatory funnel

Protocol Steps:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylacetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Amine Addition: To the stirred solution, add methylamine (1.2 eq). If using an aqueous solution, be mindful of the potential for side reactions, and consider using a solution in an organic solvent like THF for better miscibility.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a small amount of DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes.

    • Scientist's Note: The portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification - Acid-Base Extraction: Combine the organic layers and perform an acid-base extraction to purify the amine from non-basic impurities.[13][14]

    • Extract the combined organic layers with 1 M HCl (3x). The protonated amine will move to the aqueous layer.

    • Combine the acidic aqueous layers and cool in an ice bath.

    • Slowly add 2 M NaOH until the pH is >10 to deprotonate the amine.

    • Extract the free amine back into DCM (3x).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: If necessary, further purify the product by flash column chromatography on silica gel (often pre-treated with triethylamine to prevent peak tailing) or vacuum distillation.[14]

Data Presentation: Synthesis of Derivatives

The true power of these synthetic strategies lies in their adaptability for creating a diverse library of derivatives. By substituting the starting materials, a range of analogues can be produced.

Starting AldehydeTarget DerivativeTypical Reducing AgentExpected Yield (%)Key Considerations
CyclohexylacetaldehydeN-Methyl-2-cyclohexylethanolamineNaBH(OAc)₃75-90%Standard protocol.
(4-Methylcyclohexyl)acetaldehydeN-Methyl-2-(4-methylcyclohexyl)ethanolamineNaBH(OAc)₃70-85%Starting material may be a mix of cis/trans isomers.
(4-Fluorocyclohexyl)acetaldehydeN-Methyl-2-(4-fluorocyclohexyl)ethanolamineNaBH(OAc)₃65-80%The electron-withdrawing fluoro-group can slightly alter reactivity.
CyclopentylacetaldehydeN-Methyl-2-cyclopentylethanolamineNaBH(OAc)₃80-95%Demonstrates applicability to different cycloalkane rings.

Conclusion and Future Directions

The synthetic protocols for N-Methyl-2-cyclohexylethanolamine derivatives, primarily through reductive amination and epoxide ring-opening, are robust and highly adaptable for research and development. The choice of methodology allows chemists to strategically design and synthesize novel compounds with tailored physicochemical and pharmacological profiles. Future work in this area will likely focus on developing asymmetric synthetic routes to access enantiopure derivatives, which is often critical for optimizing therapeutic efficacy and reducing off-target effects in drug development programs.

References

  • What products are obtained from the reaction of cyclohexene oxide with b. methylamine? - Pearson. Available from: [Link] [Accessed April 4, 2026].

  • Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. DOI: 10.15227/orgsyn.052.0124. Available from: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available from: [Link] [Accessed April 4, 2026].

  • Medley, J. W., & Liu, F. C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available from: [Link] [Accessed April 4, 2026].

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link] [Accessed April 4, 2026].

  • Reductive amination - Wikipedia. Available from: [Link] [Accessed April 4, 2026].

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines... - ResearchGate. Available from: [Link] [Accessed April 4, 2026].

  • Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane - PrepChem.com. Available from: [Link] [Accessed April 4, 2026].

  • Glushkov, V. A. (2006). Synthesis and biological activity of cyclohexylamine derivatives. Pharmaceutical Chemistry Journal, 40(6), 298-302. DOI:10.1007/s11094-006-0114-7. Available from: [Link] [Accessed April 4, 2026].

  • Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes - The Royal Society of Chemistry. Available from: [Link] [Accessed April 4, 2026].

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI. Available from: [Link] [Accessed April 4, 2026].

  • Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes - PMC. Available from: [Link] [Accessed April 4, 2026].

  • Production method of chemical intermediate N-methyl cyclohexylamine - Google Patents. (CN1211566A).
  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. Available from: [Link] [Accessed April 4, 2026].

  • 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents. (US9718795B2).
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available from: [Link] [Accessed April 4, 2026].

  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. Available from: [Link] [Accessed April 4, 2026].

  • nitrosomethylurea - Organic Syntheses Procedure. Available from: [Link] [Accessed April 4, 2026].

  • Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines - Systematic Reviews in Pharmacy. Available from: [Link] [Accessed April 4, 2026].

  • Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment - Google Patents.

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Application

Application Notes: N-Methyl-2-cyclohexylethanolamine as a Chiral Ligand in Asymmetric Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Role of β-Amino Alcohols in Asymmetric Catalysis The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of β-Amino Alcohols in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the stereochemistry of a molecule is critical to its biological activity. Chiral ligands, when complexed with metals, are powerful tools for inducing enantioselectivity in chemical transformations.[1] Among the various classes of "privileged ligands," β-amino alcohols have emerged as exceptionally versatile and effective catalysts for a range of asymmetric reactions.[2][3] Their prevalence is due to their straightforward synthesis, stability, and the formation of well-defined, rigid transition states that enable high levels of stereochemical control.[4]

N-Methyl-2-cyclohexylethanolamine is a chiral β-amino alcohol that embodies the structural features necessary for effective stereochemical induction. Its cyclohexane moiety provides a sterically demanding framework, while the nitrogen and oxygen atoms act as crucial coordination sites for metal catalysts. This guide provides an in-depth look at the application of N-Methyl-2-cyclohexylethanolamine, with a primary focus on its role in the highly important asymmetric addition of organozinc reagents to aldehydes.

Synthesis of Chiral N-Methyl-2-cyclohexylethanolamine

A key advantage of β-amino alcohol ligands is their accessibility from the chiral pool. A common and effective route to chiral N-Methyl-2-cyclohexylethanolamine starts from a chiral precursor, such as a cyclohexyl-derived amino acid or via the asymmetric ring-opening of cyclohexene oxide. A representative synthetic approach involves the nucleophilic ring-opening of enantiopure cyclohexene oxide with methylamine.

Representative Synthetic Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve enantiopure cyclohexene oxide (1.0 eq) in a suitable anhydrous solvent like THF or isopropanol.

  • Nucleophilic Addition: Cool the solution to 0 °C. Add a solution of methylamine (2.0-3.0 eq), either anhydrous or as a concentrated solution in ethanol, dropwise to the stirred epoxide solution.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-Methyl-2-cyclohexylethanolamine.

Core Application: Asymmetric Alkylation of Aldehydes with Diethylzinc

The enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark reaction for evaluating the efficacy of new chiral ligands.[5] This transformation is a powerful method for creating chiral secondary alcohols, which are valuable synthetic intermediates.[6]

Principle and Mechanism of Enantioselection

The catalytic cycle, first extensively studied by Noyori and others, is believed to proceed through a well-defined dimeric zinc complex. The causality behind the high enantioselectivity lies in the formation of a rigid, chair-like six-membered transition state.

The proposed catalytic cycle involves several key steps:

  • Catalyst Formation: The chiral β-amino alcohol ligand reacts with two equivalents of the dialkylzinc reagent. The first equivalent deprotonates the alcohol to form a zinc alkoxide, while the second coordinates to the nitrogen atom, forming a dimeric zinc-aminoalkoxide complex.

  • Aldehyde Coordination: A molecule of the aldehyde displaces a weakly coordinated solvent molecule from one of the zinc centers. The aldehyde's carbonyl oxygen coordinates to the Lewis acidic zinc.

  • Stereoselective Alkyl Transfer: The geometry of the chiral ligand dictates the facial selectivity of the coordinated aldehyde. The alkyl group is then transferred intramolecularly from the other zinc atom to the Re or Si face of the aldehyde carbonyl. This step is stereodetermining.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by a new molecule of aldehyde, regenerating the active catalytic species and allowing the cycle to continue.

G cluster_cycle Catalytic Cycle cluster_reactants A Ligand + 2 Et₂Zn B Dimeric Chiral Zinc Complex A->B Catalyst Formation C Aldehyde Coordination Complex B->C + Aldehyde - Solvent D Stereoselective Alkyl Transfer (T.S.) C->D Intramolecular Transfer E Product Zinc Alkoxide D->E E->B + Aldehyde - Product Alkoxide Product Chiral Alcohol E->Product Reactants Et₂Zn Aldehyde Reactants->C caption Proposed catalytic cycle for diethylzinc addition. TransitionState cluster_TS Proposed Transition State Model Zn1 Zn O_ligand O Zn1->O_ligand Et1 Et Zn1->Et1 C_aldehyde C O_ligand->C_aldehyde Ligand_Backbone Cyclohexyl Backbone O_ligand->Ligand_Backbone O_aldehyde O C_aldehyde->O_aldehyde Aldehyde_R R C_aldehyde->Aldehyde_R Aldehyde_H H C_aldehyde->Aldehyde_H Zn2 Zn O_aldehyde->Zn2 N_ligand N Zn2->N_ligand Et2 Et Zn2->Et2 N_ligand->Zn1 N_ligand->Ligand_Backbone Me_group Me N_ligand->Me_group Et2->C_aldehyde Alkyl Transfer caption Chair-like transition state for stereochemical induction.

Sources

Method

Advanced Applications of N-Methyl-2-cyclohexylethanolamine in API Manufacturing: Continuous Flow Synthesis and Downstream Functionalization

Executive Summary & Mechanistic Rationale N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6), also known as 1-cyclohexyl-2-(methylamino)ethanol, is a highly versatile β -amino alcohol intermediate utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6), also known as 1-cyclohexyl-2-(methylamino)ethanol, is a highly versatile β -amino alcohol intermediate utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). β -amino alcohols are ubiquitous structural motifs in pharmacology, serving as critical pharmacophores in beta-blockers, antispasmodics, and immunomodulators[1].

As a Senior Application Scientist, selecting this specific intermediate over its aromatic counterparts (e.g., phenyl-substituted analogs) is a deliberate design choice rooted in bioisosterism . The cyclohexyl ring provides enhanced lipophilicity (higher LogP), which facilitates blood-brain barrier (BBB) penetration for central nervous system (CNS) targets such as muscarinic receptors. Furthermore, the absence of an aromatic ring eliminates π−π stacking interactions, which frequently contribute to off-target cardiovascular liabilities (e.g., hERG channel inhibition).

The synthesis of these intermediates typically relies on the nucleophilic ring-opening of epoxides[2]. For instance, the synthesis of atenolol and similar beta-blockers hinges on introducing a β -amino alcohol side chain via epoxide opening with an amine[3]. Below, we detail a highly optimized, self-validating continuous flow protocol for synthesizing this intermediate, followed by its downstream application in API manufacturing.

Experimental Workflow: Continuous Flow Synthesis

Causality Behind the Flow Chemistry Approach

The traditional batch synthesis of N-Methyl-2-cyclohexylethanolamine involves reacting cyclohexylethylene oxide with methanolic methylamine. Methylamine is highly volatile (boiling point -6 °C). In a standard batch reactor, heating this mixture to accelerate the reaction causes the methylamine gas to partition into the reactor's headspace. This drastically alters the liquid-phase stoichiometry, leading to incomplete conversion and promoting the formation of unwanted tertiary amine byproducts (bis-alkylation).

Transitioning from batch to continuous flow synthesis for API intermediates mitigates these safety risks and drastically improves thermodynamic control[4]. By employing a continuous flow microreactor equipped with a 15-bar back-pressure regulator (BPR), the system operates with zero headspace . The methylamine is forced to remain entirely in the liquid phase even at 120 °C. This superheating reduces the required reaction time from 24 hours to just 10 minutes while maintaining strict regioselectivity.

EpoxideOpening A Cyclohexyl Oxirane (Epoxide) C Transition State (SN2 Ring Opening) A->C Nucleophilic Attack B Methylamine (Nucleophile) B->C D N-Methyl-2- cyclohexylethanolamine C->D Proton Transfer

Figure 1: Regioselective SN2 ring-opening of cyclohexyl oxirane by methylamine.

Protocol A: Continuous Flow Synthesis of N-Methyl-2-cyclohexylethanolamine

Materials:

  • Cyclohexylethylene oxide (1.0 M in HPLC-grade Methanol)

  • Methylamine (8.0 M in Methanol)

  • System solvent: HPLC-grade Methanol

Equipment Setup:

  • Dual-syringe pump system (or high-pressure HPLC pumps).

  • T-micromixer for rapid diffusion.

  • Hastelloy coil reactor (10 mL internal volume).

  • Back-pressure regulator (BPR) set to 15 bar.

  • In-line FTIR spectrometer (equipped with an ATR flow cell).

Step-by-Step Methodology:

  • System Priming: Flush the entire flow system with pure methanol at 1.0 mL/min. Engage the BPR to 15 bar and verify that system pressure is stable. This ensures the system is leak-free and ready for pressurized gas-liquid containment[4].

  • Reagent Introduction: Set Pump A (Epoxide) to 0.5 mL/min and Pump B (Methylamine) to 0.5 mL/min. This establishes a 1:8 molar ratio. Scientific Insight: The 8-fold excess of methylamine ensures a constant local excess at the mixing point, statistically favoring mono-alkylation and suppressing the formation of the tertiary amine byproduct.

  • Thermal Activation: Submerge the 10 mL coil reactor into a heating bath pre-set to 120 °C. At a combined flow rate of 1.0 mL/min, the residence time ( tR​ ) is exactly 10 minutes.

  • In-Line Validation: Monitor the reaction via in-line FTIR. Track the disappearance of the characteristic epoxide C-O-C stretch at ~830 cm⁻¹ and the appearance of the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹. Steady state is typically reached after 2 system volumes (20 minutes).

  • Collection & Workup: Collect the steady-state product stream in a vessel cooled to 0 °C to prevent methylamine off-gassing. Concentrate the crude mixture under reduced pressure (40 °C, 50 mbar) to recover the methanol and excess methylamine (which can be recycled). The resulting viscous oil is pure N-Methyl-2-cyclohexylethanolamine (>95% purity via GC-FID).

FlowReactor PumpA Pump A Epoxide in MeOH Mixer T-Micromixer (Rapid Mixing) PumpA->Mixer PumpB Pump B MeNH2 in MeOH PumpB->Mixer Reactor Coil Reactor 120 °C, 10 min Mixer->Reactor BPR Back Pressure Regulator (15 bar) Reactor->BPR Collection Product Collection (0 °C) BPR->Collection

Figure 2: Schematic of the continuous flow reactor setup for high-pressure synthesis.

Quantitative Data Comparison

Table 1: Batch vs. Continuous Flow Synthesis for Epoxide Ring-Opening

ParameterTraditional Batch ReactorContinuous Flow ReactorCausality / Scientific Insight
Temperature 60 °C (Reflux limit)120 °C (Pressurized)Flow allows superheating above the boiling point, accelerating SN2 kinetics.
Reaction Time 18 - 24 hours10 minutesEnhanced mass/heat transfer and high temperature drastically reduce time.
Amine Equivalents 15 - 20 eq8 eqEfficient mixing in flow prevents local depletion, requiring less excess reagent.
Yield (Mono-alkylated) 72%94%Precise residence time control prevents over-alkylation to tertiary amines.

Downstream API Synthesis: Esterification for Antimuscarinic Agents

Once synthesized, the β -amino alcohol serves as a scaffold for spasmolytic and antimuscarinic APIs. The secondary hydroxyl group acts as the nucleophile to attack an activated carboxylic acid (e.g., cyclopentyl mandelic acid).

Protocol B: Chemoselective Fischer Esterification

Chemoselectivity Challenge: Because N-Methyl-2-cyclohexylethanolamine contains both a secondary amine and a secondary hydroxyl group, direct esterification often results in competitive amidation. Solution: By converting the amine into its hydrochloride salt prior to the reaction, the nitrogen lone pair is protonated and rendered non-nucleophilic. This forces the reaction to proceed exclusively at the hydroxyl group.

Step-by-Step Methodology:

  • Amine Protection (Protonation): Dissolve N-Methyl-2-cyclohexylethanolamine (1.0 eq, 100 mmol) in 150 mL of anhydrous toluene. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the pH of an aqueous aliquot reaches 2.0. The hydrochloride salt will precipitate.

  • Esterification Setup: To the suspension, add cyclopentyl mandelic acid (1.1 eq, 110 mmol) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq). Attach a Dean-Stark trap and a reflux condenser to the reaction flask.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). As the esterification proceeds, water is generated as a byproduct. The toluene-water azeotrope condenses into the Dean-Stark trap, where water separates and is continuously removed. Self-Validation: The reaction is complete when exactly 1.8 mL (100 mmol) of water is collected in the trap (typically 12-14 hours).

  • Workup & Free-Basing: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 100 mL). This neutralizes the pTSA catalyst and deprotonates the amine hydrochloride, liberating the free base of the newly formed API ester. Extract, dry over anhydrous MgSO₄, and concentrate under vacuum.

References

  • Title: Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications Source: NV Publication House | American Journal of Applied Science and Technology URL: 2

  • Title: Trends and Challenges in Multistep Continuous Flow Synthesis Source: PMC - National Institutes of Health (NIH) URL: 4

  • Title: Atenolol - AERU Source: University of Hertfordshire URL: 3

  • Title: Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks Source: National Science Review | Oxford Academic URL: 1

Sources

Application

Application Note: Step-by-Step Preparation of N-Methyl-2-cyclohexylethanolamine Transition Metal Complexes

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Standard Operating Protocol & Mechanistic Guide Strategic Overview & Significance Aminoalcohols, characterized by the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Standard Operating Protocol & Mechanistic Guide

Strategic Overview & Significance

Aminoalcohols, characterized by the presence of both amine and hydroxyl functional groups, are highly versatile bidentate ligands in coordination chemistry. Transition metal complexes derived from N-alkylaminoalcohols have garnered significant attention in drug development for their potent anticancer and antimicrobial properties 1. Furthermore, in the realm of green catalysis, these complexes act as highly efficient catalysts for "borrowing hydrogen" (BH) processes and acceptorless dehydrogenation, enabling atom-economic C-N bond formations .

This application note details the synthesis of transition metal complexes using N-Methyl-2-cyclohexylethanolamine (CAS: 21581-48-6, also known as 1-cyclohexyl-2-(methylamino)ethanol) 2. The cyclohexyl group provides significant steric bulk, which enhances the lipophilicity of the resulting complex—a critical parameter for cellular uptake in biological applications—while the N-methyl group prevents the formation of insoluble bridging coordination networks, favoring discrete, mononuclear complexes.

Mechanistic Insights: Causality in Experimental Design

To successfully synthesize high-purity coordination compounds, one must understand the thermodynamic and kinetic drivers of the reaction.

  • Deprotonation & The Chelate Effect: N-Methyl-2-cyclohexylethanolamine coordinates to transition metals as an N,O-bidentate ligand. The hydroxyl group undergoes deprotonation to form an alkoxide, converting the neutral molecule into an anionic "L-X" type ligand 3. Coordination through the alkoxide oxygen and the secondary amine nitrogen forms a highly stable 5-membered metallacycle.

  • HSAB Theory Application: According to the Hard-Soft Acid-Base (HSAB) principle, the hard oxygen and borderline nitrogen donors exhibit a strong thermodynamic affinity for intermediate/hard metal centers like Cu(II), Zn(II), and Ni(II).

  • Precursor Selection (The "Why"): Utilizing metal acetate salts (e.g., Cu(OAc)₂·H₂O) is highly recommended over chloride or nitrate salts. The acetate anion acts as a mild internal base, abstracting the proton from the ligand's hydroxyl group and forming acetic acid as a volatile byproduct. This eliminates the need for external strong bases (like NaOH), which risk precipitating competing, insoluble metal hydroxides.

Mechanism N1 Neutral Ligand (HL) N-Methyl-2-cyclohexylethanolamine N2 Alkoxide Formation (Deprotonation via Acetate) N1->N2 Internal Base N3 Bidentate Coordination (N, O Donor Binding) N2->N3 Metal Cation N4 Stable Metallacycle 5-Membered Chelate Ring N3->N4 Thermodynamic Control

Caption: Mechanistic pathway of N,O-bidentate coordination and 5-membered metallacycle formation.

Experimental Workflow & Methodology

The following protocol describes a self-validating, one-pot synthesis designed to yield the bis-ligand complex [M(L)₂] with a 1:2 Metal-to-Ligand stoichiometry 4.

Workflow LIG Ligand Solution N-Methyl-2-cyclohexylethanolamine MIX Coordination Reaction Reflux at 70°C for 12-24h LIG->MIX MET Metal Precursor Cu(II) or Zn(II) Acetate MET->MIX FIL Hot Filtration Remove insoluble byproducts MIX->FIL CRY Crystallization Slow solvent evaporation FIL->CRY CHA Characterization FT-IR, XRD, UV-Vis CRY->CHA

Caption: Experimental workflow for the synthesis and isolation of aminoalcohol transition metal complexes.

Materials & Reagents
  • Ligand: N-Methyl-2-cyclohexylethanolamine (Purity ≥98%)

  • Metal Precursors: Copper(II) acetate monohydrate, Zinc(II) acetate dihydrate

  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Protocol

Step 1: Ligand Solution Preparation

  • Accurately weigh 2.0 mmol of N-Methyl-2-cyclohexylethanolamine.

  • Dissolve the ligand in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Stir at room temperature for 5 minutes to ensure complete homogenization.

Step 2: Metal Precursor Addition

  • In a separate vial, dissolve 1.0 mmol of the metal acetate (e.g., 0.20 g of Cu(OAc)₂·H₂O) in 10 mL of absolute ethanol. Note: Mild heating (40°C) may be required for complete dissolution.

  • Add the metal salt solution dropwise to the stirring ligand solution over a period of 10 minutes.

Self-Validation Checkpoint: For Cu(II), the dissolution of the metal salt in the presence of the ligand will trigger an immediate bathochromic shift in the visible spectrum, observable as a color change from pale blue to deep royal purple. If the solution remains pale blue or forms a cloudy green precipitate, it indicates incomplete deprotonation or the formation of basic copper salts; in such cases, verify the anhydrous nature of the ethanol used.

Step 3: Reflux & Complexation

  • Equip the flask with a reflux condenser and heat the mixture to 70–75°C using an oil bath.

  • Maintain reflux for 12 to 24 hours under continuous magnetic stirring.

Causality: Extended reflux ensures thermodynamic control, driving the equilibrium toward the most stable trans-[M(L)₂] geometric isomer and allowing any trapped kinetic intermediates to resolve.

Step 4: Isolation & Crystallization

  • Hot-filter the reaction mixture immediately through a fine glass frit to remove any insoluble impurities or unreacted metal oxides.

  • Transfer the clear filtrate to a wide-mouth crystallization dish.

  • Allow the solvent to evaporate slowly at room temperature in a fume hood.

  • After 48–72 hours, harvest the resulting microcrystals. Wash with a minimal amount of ice-cold ethanol (2 × 2 mL) to remove unreacted ligand, and dry in vacuo.

Quantitative Data & Expected Physicochemical Properties

Analytical data of the complexes typify the formation of stoichiometries 1:2 (M:L) 4. The table below summarizes the expected characterization metrics for quality control.

PropertyCu(II) ComplexZn(II) Complex
Stoichiometry (M:L) 1:21:2
Geometry Square Planar / Distorted OctahedralTetrahedral
Visual Appearance Deep Royal Blue / Purple CrystalsColorless / White Crystals
Magnetic Moment (μ_eff) ~1.73 - 1.90 BM (Paramagnetic, d⁹)Diamagnetic (d¹⁰)
Key FT-IR Shifts ν(O-H) disappears; ν(M-N) ~450 cm⁻¹; ν(M-O) ~510 cm⁻¹ν(O-H) disappears; ν(M-N) ~430 cm⁻¹; ν(M-O) ~490 cm⁻¹
UV-Vis Absorption Broad d-d transition band at ~600-650 nmNo d-d transitions (Colorless)

References

  • Chiral Amino Alcohols for the Synthesis of Various Metal Complexes Source: Alfa Chemistry / RSC Advances URL
  • Synthesis and Characterization of Amino Alcohol Complexes Source: ResearchGate URL
  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation Source: The Royal Society of Chemistry URL
  • Transition metal amino acid complexes Source: Wikipedia URL
  • 1-cyclohexyl-2-(methylamino)ethanol (WIN 5581)

Sources

Method

Application Note &amp; Protocol: A Guide to the Selective N-Alkylation of N-Methyl-2-cyclohexylethanolamine

Abstract This document provides a comprehensive guide for the selective N-alkylation of N-Methyl-2-cyclohexylethanolamine, a critical process for synthesizing derivatives used in pharmaceutical and materials science rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selective N-alkylation of N-Methyl-2-cyclohexylethanolamine, a critical process for synthesizing derivatives used in pharmaceutical and materials science research. The primary challenge in the alkylation of this bifunctional molecule is achieving high chemoselectivity for the secondary amine over the primary alcohol, thereby preventing the formation of undesired O-alkylated byproducts. This guide details a robust protocol based on classical N-alkylation principles, explaining the mechanistic rationale behind the choice of reagents and conditions. Furthermore, it discusses alternative methodologies and provides the necessary analytical context for reaction monitoring and product validation.

Introduction: The Challenge of Chemoselectivity

N-Methyl-2-cyclohexylethanolamine possesses two nucleophilic centers: a secondary amine and a primary alcohol. While both are capable of reacting with electrophilic alkylating agents, the nitrogen atom is inherently more nucleophilic than the oxygen atom. However, the alkoxide that can form from the deprotonation of the hydroxyl group is a potent nucleophile. Therefore, achieving selective N-alkylation requires careful control over reaction conditions to exploit the intrinsic differences in reactivity and pKa between the N-H and O-H groups. Uncontrolled reactions can lead to a mixture of N-alkylated product, O-alkylated product, and potentially N,O-dialkylated product, complicating purification and reducing the yield of the desired compound.

The protocol described herein is designed to favor the formation of the N-alkylated product by using a base that is strong enough to deprotonate the amine to a sufficient extent without significantly deprotonating the alcohol, coupled with conditions that leverage the amine's higher intrinsic nucleophilicity.

Mechanistic Rationale for Selective N-Alkylation

The core of this protocol rests on modulating the relative nucleophilicity of the nitrogen and oxygen atoms. The reaction proceeds via an SN2 mechanism, where the nucleophile (the deprotonated amine) attacks the electrophilic alkylating agent.

  • Nucleophilicity: The nitrogen of the secondary amine is more nucleophilic than the oxygen of the primary alcohol. This is the primary factor that allows for selectivity.

  • Role of the Base: A suitable base is crucial. A base that is too strong (e.g., organolithiums) will deprotonate both the amine and the alcohol, leading to a loss of selectivity. A weaker base, such as potassium carbonate (K₂CO₃), is often preferred. It is sufficiently basic to facilitate the deprotonation of the amine, increasing its nucleophilicity, but generally not basic enough to generate a high concentration of the more reactive alkoxide from the alcohol.

  • Solvent Effects: The choice of solvent is also critical. Aprotic polar solvents, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), are ideal. They can dissolve the reagents and stabilize the transition state of the SN2 reaction without participating in hydrogen bonding that could deactivate the nucleophile.

The logical flow of the selective alkylation process is illustrated in the diagram below.

A Start: N-Methyl-2- cyclohexylethanolamine B Addition of Base (e.g., K₂CO₃) A->B Step 1 C Selective Deprotonation of Amine Center B->C Favored Path D Minimal Deprotonation of Alcohol Center B->D Disfavored Path E Addition of Alkylating Agent (R-X) C->E Step 2 G Formation of O-Alkylated Byproduct (Minor) D->G Side Reaction F SN2 Attack by Nitrogen Nucleophile E->F H Desired N-Alkylated Product (Major) F->H

Caption: Logical workflow for achieving selective N-alkylation over O-alkylation.

Detailed Experimental Protocol

This protocol describes the selective N-alkylation of N-Methyl-2-cyclohexylethanolamine with a generic alkyl halide (R-X). Researchers should adjust molar equivalents and reaction times based on the specific reactivity of their chosen alkylating agent.

3.1. Materials and Reagents

ReagentGradeSupplier ExampleNotes
N-Methyl-2-cyclohexylethanolamine≥98%Sigma-AldrichStore under nitrogen.
Alkyl Halide (R-X)Synthesis GradeVariese.g., Iodomethane, Ethyl bromide
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificFinely powdered increases surface area.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%VWRUse a dry solvent for best results.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent Grade-For aqueous workup.
Brine (Saturated NaCl)Reagent Grade-For aqueous workup.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying the organic phase.
Dichloromethane (DCM) or Ethyl AcetateHPLC Grade-For extraction.

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Nitrogen or Argon gas inlet

  • Temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

The experimental workflow is outlined below.

prep 1. Preparation - Dry glassware - Inert atmosphere (N₂/Ar) reagents 2. Reagent Addition - Add Substrate & CH₃CN - Add K₂CO₃ prep->reagents alkyl 3. Alkylating Agent - Add R-X dropwise at room temperature reagents->alkyl reaction 4. Reaction - Heat to reflux (e.g., 82°C) - Monitor by TLC/GC-MS alkyl->reaction workup 5. Workup - Cool to RT - Filter solids - Concentrate filtrate reaction->workup extract 6. Extraction - Dissolve residue in DCM - Wash with NaHCO₃ & Brine workup->extract dry 7. Drying & Evaporation - Dry organic layer (MgSO₄) - Evaporate solvent extract->dry purify 8. Purification - Column chromatography (if necessary) dry->purify

Application

Technical Note: Characterization and Application of N-Methyl-2-cyclohexylethanolamine as a Novel Buffering Agent in Biochemical Assays

An Application and Protocol Guide Abstract This technical guide provides a comprehensive framework for the evaluation and implementation of N-Methyl-2-cyclohexylethanolamine, a novel amine derivative, as a potential biol...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Abstract

This technical guide provides a comprehensive framework for the evaluation and implementation of N-Methyl-2-cyclohexylethanolamine, a novel amine derivative, as a potential biological buffer. While not a conventional Good's buffer, its structural characteristics—a tertiary amine coupled with a cyclohexyl group—suggest a pKa in the physiologically relevant range, warranting investigation for specific biochemical applications. This document outlines the theoretical basis for its buffering capacity, provides detailed protocols for its empirical characterization, and establishes a validation workflow to assess its compatibility with common enzymatic and protein quantification assays. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to validate this and other non-standard buffering agents for bespoke experimental needs.

Introduction: The Case for Novel Buffering Systems

The control of pH is fundamental to the stability and function of biological macromolecules. The selection of an appropriate buffering agent is therefore a critical decision in the design of any biochemical or cell-based assay. The canonical Good's buffers (e.g., HEPES, PIPES, MOPS) were designed to meet specific criteria, including pKa values between 6 and 8, high aqueous solubility, and minimal interaction with biological components. However, the ever-expanding scope of biochemical research—from high-throughput screening to sensitive biophysical characterizations—creates a continuous need for buffers with unique properties.

N-Methyl-2-cyclohexylethanolamine is a tertiary amine whose structure suggests potential as a cationic buffer in the pH range of approximately 8.5 to 9.5. Its potential utility lies in applications where traditional buffers like Tris or CHES may interfere. For instance, its cyclohexyl group imparts a degree of hydrophobicity that could be advantageous in studying membrane-associated proteins, while its tertiary amine nature prevents the formation of Schiff bases with aldehydes and ketones, a known issue with primary amine buffers like Tris.

This document provides the necessary protocols to move from theoretical consideration to practical implementation, guiding the user through pKa determination, interference testing, and final application.

Predicted Physicochemical Properties

A priori assessment of a candidate buffer is essential. The properties of N-Methyl-2-cyclohexylethanolamine are predicted based on its chemical structure and comparison with analogous compounds.

PropertyPredicted Value / CharacteristicRationale & Scientific Context
Chemical Structure C9H19NOThe molecule consists of a cyclohexyl ring attached to an N-methylethanolamine backbone.
Molecular Weight 157.25 g/mol Calculated from the chemical formula.
Predicted pKa (25°C) 9.0 ± 0.5The pKa is primarily determined by the tertiary amine. It is expected to be slightly lower than that of N-methyldiethanolamine (~9.0) due to the electron-donating nature of the cyclohexyl group, but higher than sterically hindered amines. This places its useful buffering range at approximately pH 8.5–9.5.
Solubility High in WaterThe hydroxyl and amine groups are expected to confer excellent aqueous solubility.
Metal Ion Chelation LowUnlike buffers with multiple carboxylates (e.g., EDTA) or vicinal hydroxyls, significant chelation of divalent cations (Mg²⁺, Ca²⁺) is not anticipated. However, some interaction with transition metals (Cu²⁺, Zn²⁺) is possible and should be empirically tested.
UV Absorbance Negligible > 240 nmThe absence of aromatic rings or conjugated double bonds suggests minimal absorbance in the region commonly used for protein and nucleic acid quantification.

Workflow for Buffer Validation

The successful implementation of a novel buffer requires a systematic validation process. The following workflow ensures that the buffer maintains pH effectively without introducing experimental artifacts.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Interference Testing cluster_2 Phase 3: Application A Prepare 1.0 M Stock Solution (N-Methyl-2-cyclohexylethanolamine, HCl salt) B Perform Potentiometric Titration (with standardized NaOH) A->B C Determine Empirical pKa & Optimal Buffering Range B->C D Select Model Assays (e.g., Alkaline Phosphatase, Bradford) C->D Proceed if pKa is suitable E Run Assays in Parallel (Novel Buffer vs. Standard Buffer like Tris) D->E F Analyze for Interference (Inhibition, background signal, etc.) E->F G Develop Final Assay Protocol (Using validated buffer concentration) F->G Proceed if interference is acceptable H Confirm Assay Performance (Z-factor, IC50, Km, etc.) G->H

Caption: Workflow for validating a novel biochemical buffer.

Experimental Protocols

Protocol 1: Preparation and Empirical pKa Determination

Objective: To prepare a concentrated stock solution of the buffer and determine its pKa value at a defined temperature and ionic strength.

Materials:

  • N-Methyl-2-cyclohexylethanolamine (base form)

  • Concentrated Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), 1.0 N standardized solution

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • Deionized, CO₂-free water

Procedure:

  • Preparation of 1.0 M Stock Solution: a. In a fume hood, weigh out 15.73 g of N-Methyl-2-cyclohexylethanolamine (100 mmol) and add it to a 100 mL volumetric flask containing ~70 mL of deionized water. b. While stirring, slowly add concentrated HCl until the pH is approximately 1.0 unit below the predicted pKa (e.g., pH 8.0). This protonates the tertiary amine, forming the hydrochloride salt and increasing solubility. c. Continue to stir until all solid material is dissolved. d. Carefully adjust the final volume to 100 mL with deionized water. This creates a 1.0 M stock of the buffer, primarily in its protonated (acid) form. Store at 4°C.

  • Potentiometric Titration: a. Dilute 10.0 mL of the 1.0 M stock solution into 90 mL of deionized water in a beaker to create a 100 mM solution. b. Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode and temperature probe. Record the initial pH and temperature. c. Add 0.2 mL increments of the 1.0 N NaOH solution. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. d. Continue the titration until the pH is approximately 1.5 units above the predicted pKa (e.g., pH 10.5).

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. b. The pKa is the pH at the half-equivalence point, which is the point where half of the buffer has been neutralized. This corresponds to the flattest region of the curve (the inflection point of the first derivative plot). c. The optimal buffering range is considered to be pKa ± 1 pH unit.

Protocol 2: Assessing Interference in an Alkaline Phosphatase (ALP) Enzymatic Assay

Objective: To determine if N-Methyl-2-cyclohexylethanolamine inhibits, activates, or otherwise interferes with a common enzyme assay compared to a standard buffer.

Materials:

  • Alkaline Phosphatase (ALP), bovine intestinal

  • p-Nitrophenyl Phosphate (pNPP), substrate

  • N-Methyl-2-cyclohexylethanolamine buffer (prepared in Protocol 1, adjusted to pH 9.0)

  • Tris-HCl buffer (100 mM, pH 9.0), as a control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Assay Buffers: Create two sets of 100 mM assay buffers, one with N-Methyl-2-cyclohexylethanolamine and one with Tris-HCl, both carefully adjusted to pH 9.0.

  • Set up Reactions: In triplicate in a 96-well plate, set up the following reactions (100 µL final volume):

ComponentTest WellControl WellBlank Well
Assay Buffer (Test)80 µL-90 µL
Assay Buffer (Control)-80 µL-
ALP Enzyme (1 U/mL)10 µL10 µL-
pNPP Substrate (10 mM)10 µL10 µL10 µL
  • Initiate and Monitor Reaction: a. Add the pNPP substrate last to initiate the reactions. b. Immediately place the plate in a microplate reader pre-heated to 37°C. c. Monitor the increase in absorbance at 405 nm every 60 seconds for 15 minutes. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis: a. For each well, calculate the reaction rate (V) as the change in absorbance per minute (mOD/min). b. Compare the average rate of the "Test Wells" to the "Control Wells." c. Interpretation:

    • Rate(Test) ≈ Rate(Control): No significant interference.
    • Rate(Test) < Rate(Control): Potential inhibition by the novel buffer.
    • Rate(Test) > Rate(Control): Potential activation by the novel buffer.

Buffer-Reagent Compatibility

A critical, often overlooked, aspect of buffer selection is its compatibility with downstream quantification methods. Primary amine buffers like Tris are known to interfere with common protein assays.

cluster_assay Protein Assay cluster_buffer Buffer Type Bradford Bradford Assay (Coomassie Dye Binding) BCA BCA Assay (Cu2+ Reduction) Tris Tris (Primary Amine) Tris->Bradford Compatible Tris->BCA Strong Interference (Chelates Copper) N_Methyl N-Methyl-2-cyclohexylethanolamine (Tertiary Amine) N_Methyl->Bradford Predicted Compatibility N_Methyl->BCA Predicted Low Interference (Test Required)

Caption: Predicted compatibility of buffers with protein assays.

Summary and Recommendations

N-Methyl-2-cyclohexylethanolamine presents itself as a candidate for a special-purpose buffer for alkaline pH ranges, particularly in systems sensitive to primary amines or where the unique hydrophobicity of the cyclohexyl group may be beneficial.

Recommendations for Use:

  • Always perform empirical pKa determination: Do not rely solely on predicted values. The pKa is sensitive to temperature and ionic strength.

  • Validate against your specific assay: Even if the buffer shows no interference in a model system like the one described, it must be validated with your specific enzyme, protein, or detection reagents.

  • Consider temperature effects: The pKa of amine-based buffers can be highly dependent on temperature. Determine the pKa at the intended experimental temperature or use a temperature correction formula if available.

  • Purity is paramount: Use a high-purity grade of the chemical to avoid contamination with other UV-absorbing or reactive species.

By following the structured validation workflow and protocols outlined in this note, researchers can confidently assess the suitability of N-Methyl-2-cyclohexylethanolamine for their unique biochemical applications, expanding the toolkit of available buffering systems.

References

  • Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. [Link]

  • Kiernan, J. A. (2007). Schiff bases and the Schiff reaction. Microscopy Today, 15(3), 40-41. [Link]

  • Ferreira, C. M. H., Pinto, I. S. S., & Soares, H. M. V. M. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. Chemosphere, 127, 47–56. [Link]

Method

Revolutionizing Synthesis: A Guide to N-Methyl-2-cyclohexylethanolamine in Palladium-Catalyzed Cross-Coupling Reactions

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the strategic applications of N-Methyl-2-cyclohexylethanolamine as a highly effective ligand in palladium-cat...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the strategic applications of N-Methyl-2-cyclohexylethanolamine as a highly effective ligand in palladium-catalyzed cross-coupling reactions. This guide provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, ensuring a deep, actionable understanding of the subject.

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of these synthetic endeavors. The efficacy of these transformations is profoundly influenced by the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. N-Methyl-2-cyclohexylethanolamine, a structurally simple yet potent amino alcohol ligand, has emerged as a valuable tool in this context. Its bidentate [N,O] chelation to the palladium center provides a stable yet reactive catalytic species capable of facilitating a range of challenging cross-coupling reactions.

The Pivotal Role of N-Methyl-2-cyclohexylethanolamine

N-Methyl-2-cyclohexylethanolamine distinguishes itself through a combination of steric and electronic properties. The cyclohexyl group provides significant steric bulk, which is crucial for promoting the formation of highly active, monoligated palladium(0) species, a key intermediate in many catalytic cycles.[1] The electron-donating nature of the nitrogen and oxygen atoms enhances the electron density at the palladium center, which in turn facilitates the rate-determining oxidative addition step, especially with less reactive aryl chlorides.[1] The chelation of the ligand to the palladium atom forms a stable five-membered ring, which contributes to the overall stability of the catalyst.[2]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[3] The use of N-Methyl-2-cyclohexylethanolamine as a ligand can significantly enhance the efficiency and scope of this reaction, particularly for the coupling of sterically hindered or electronically deactivated substrates.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The N-Methyl-2-cyclohexylethanolamine ligand plays a critical role in each of these steps. The electron-rich nature of the ligand facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. During transmetalation, the base activates the organoboron species, and the steric bulk of the ligand can influence the rate of this step. Finally, the ligand's properties promote the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination [Ar-R] [Ar-R] Ar-Pd(II)-R(L)->[Ar-R] Product L L = N-Methyl-2-cyclohexylethanolamine

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling reaction using N-Methyl-2-cyclohexylethanolamine as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Methyl-2-cyclohexylethanolamine

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, to a Schlenk flask charged with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and N-Methyl-2-cyclohexylethanolamine (0.04 mmol, 2 mol%). Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15-20 minutes. The formation of the active catalyst complex is often indicated by a color change.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromotoluene (2.0 mmol), phenylboronic acid (2.4 mmol, 1.2 equiv), and K₃PO₄ (4.0 mmol, 2.0 equiv).

  • Solvent Addition: Add an additional 8 mL of anhydrous toluene to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.

EntryAryl HalideBoronic AcidYield (%)
14-BromotoluenePhenylboronic acid>95
24-Chloroanisole4-Tolylboronic acid85
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid92
42-Bromopyridine3-Methoxyphenylboronic acid88

Table 1: Representative yields for Suzuki-Miyaura cross-coupling reactions using the N-Methyl-2-cyclohexylethanolamine/Pd(OAc)₂ catalyst system.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and amines.[5][6] This reaction is of immense importance in the pharmaceutical industry due to the prevalence of the aniline moiety in drug candidates.[7] The use of N-Methyl-2-cyclohexylethanolamine as a ligand can facilitate the coupling of a wide range of amines with various aryl halides.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The steric bulk of the N-Methyl-2-cyclohexylethanolamine ligand is particularly advantageous in this reaction as it promotes the reductive elimination step, which is often the rate-limiting step.[1]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Reagents Add Pd(OAc)2, Ligand, Aryl Halide, Amine, Base Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heating Heat to Reaction Temperature Add_Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Methyl-2-cyclohexylethanolamine

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(OAc)₂ (0.015 mmol, 1.5 mol%), N-Methyl-2-cyclohexylethanolamine (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol, 1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the flask and heat the mixture in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, producing substituted alkynes.[9] While this reaction traditionally employs a copper co-catalyst, modern protocols often utilize bulky, electron-rich ligands to facilitate a copper-free reaction, which is beneficial for avoiding the formation of alkyne homocoupling byproducts.[10][11] N-Methyl-2-cyclohexylethanolamine can be employed in such copper-free Sonogashira couplings.

Mechanistic Insights

In the copper-free Sonogashira coupling, the palladium catalyst orchestrates the entire process.[10] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by the coordination and deprotonation of the terminal alkyne by a base to form a palladium-acetylide complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The properties of the N-Methyl-2-cyclohexylethanolamine ligand are instrumental in promoting these steps.

Protocol: Copper-Free Sonogashira Coupling of Iodobenzene with Phenylacetylene

This protocol provides a general procedure for a copper-free Sonogashira coupling.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Methyl-2-cyclohexylethanolamine

  • Iodobenzene

  • Phenylacetylene

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), N-Methyl-2-cyclohexylethanolamine (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv).

  • Reagent Addition: Add iodobenzene (1.0 mmol) and phenylacetylene (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

N-Methyl-2-cyclohexylethanolamine has proven to be a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique combination of steric and electronic properties allows for the efficient coupling of a wide variety of substrates under relatively mild conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement this valuable synthetic tool in their own work, accelerating the discovery and development of new molecules with significant potential in medicine and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. (2015). Retrieved April 4, 2026, from [Link]

  • Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd - Chemical Review and Letters. (n.d.). Retrieved April 4, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved April 4, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved April 4, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved April 4, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (n.d.). Retrieved April 4, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved April 4, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved April 4, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved April 4, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (2025, January 14). Retrieved April 4, 2026, from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023, January 29). Retrieved April 4, 2026, from [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. (2021, January 12). Retrieved April 4, 2026, from [Link]

  • N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction - PMC. (2024, August 23). Retrieved April 4, 2026, from [Link]

  • Chapter 5 5.1 5.1 Introduction 5.1.1 Cross-coupling reactions. (n.d.). Retrieved April 4, 2026, from [Link]

  • Product Class 2: Organometallic Complexes of Palladium. (n.d.). Retrieved April 4, 2026, from [Link]

  • SYNTHESIS AND CATALYTIC ACTIVITY OF N,N'-BIS-(α- METHYLSALICYLIDENE)-PROPANE-1,3-DIAMINEPALLADIUM(II) AND ITS 4-METHYL DERIVA - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved April 4, 2026, from [Link]

  • Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC. (2023, June 27). Retrieved April 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing N-Methyl-2-cyclohexylethanolamine

Welcome to the technical support center for the synthesis of N-Methyl-2-cyclohexylethanolamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-cyclohexylethanolamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters, empowering you to troubleshoot and optimize your results effectively.

Introduction: Navigating the Synthesis

N-Methyl-2-cyclohexylethanolamine is a valuable secondary amino alcohol scaffold in medicinal chemistry and materials science. While its structure appears straightforward, its synthesis can present challenges related to yield, purity, and byproduct formation. The most common and scalable approach involves the reductive amination between cyclohexylacetaldehyde and methylamine. This guide will focus primarily on troubleshooting this pathway, while also addressing a common alternative route involving epoxide ring-opening.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the synthesis of N-Methyl-2-cyclohexylethanolamine.

Q1: My reaction yield is consistently low (<50%) when using reductive amination. What are the primary factors I should investigate?

A1: Low yield in the reductive amination of cyclohexylacetaldehyde with methylamine is a common issue that can typically be traced to one of four areas:

  • Imine/Iminium Ion Formation: The crucial first step is the condensation of cyclohexylacetaldehyde and methylamine to form an intermediate imine, which is then protonated to an iminium ion for reduction. The rate of this formation is highly pH-dependent. The reaction requires a mildly acidic environment (pH 5-7) to catalyze carbonyl protonation, but if the pH is too low, the methylamine will be fully protonated and non-nucleophilic.

    • Solution: Buffer the reaction or add a mild acid like acetic acid. Do not use strong mineral acids. Monitor the pH of your methylamine solution before addition.

  • Choice and Activity of Reducing Agent: Not all reducing agents are suitable. Strong hydrides like LiAlH₄ will reduce the aldehyde directly without allowing for imine formation. The ideal agent selectively reduces the protonated iminium ion over the starting aldehyde.[1][2]

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and highly selective for imines/iminiums. Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.[1]

  • Quality of Cyclohexylacetaldehyde: Aldehydes, particularly those with α-hydrogens, are prone to self-condensation (aldol reaction) or oxidation to the corresponding carboxylic acid upon storage.

    • Solution: Use freshly distilled or recently purchased cyclohexylacetaldehyde. Verify its purity by ¹H NMR before use. Store it under an inert atmosphere (N₂ or Ar) at a low temperature.

  • Stoichiometry and Order of Addition: Using a large excess of the amine can lead to byproducts, while an insufficient amount will leave unreacted aldehyde.

    • Solution: Start with a slight excess of methylamine (1.1-1.2 equivalents). The most effective approach is often to mix the aldehyde and amine first to allow for imine formation before introducing the reducing agent.

Q2: I'm observing a significant byproduct with a higher molecular weight, likely a tertiary amine. How can I prevent this?

A2: The formation of the tertiary amine, bis(2-cyclohexylethyl)methylamine, occurs when the desired product, N-Methyl-2-cyclohexylethanolamine, acts as a nucleophile and reacts with another molecule of cyclohexylacetaldehyde. This is a classic issue of over-alkylation.[1]

  • Primary Cause: The secondary amine product is often more nucleophilic than the starting primary amine (methylamine).

  • Mitigation Strategies:

    • Control Stoichiometry: Avoid a large excess of the aldehyde. Ensure the reaction goes to completion to consume all the starting aldehyde.

    • Slow Addition of Aldehyde: If practical for your scale, adding the cyclohexylacetaldehyde slowly to the mixture of methylamine and the reducing agent can keep its instantaneous concentration low, favoring the reaction with the more abundant methylamine.

    • Use a Bulky Amine Source (if applicable): While not possible when methylamine is required, in other syntheses, using a bulkier amine can sterically hinder the second addition.

Q3: I am considering an alternative route via the ring-opening of cyclohexylethylene oxide with methylamine. What are the key parameters to control?

A3: This is an excellent alternative pathway. The reaction involves a nucleophilic attack of methylamine on one of the epoxide carbons. The primary challenges are controlling regioselectivity and preventing side reactions.

  • Regioselectivity: For an unsymmetrical epoxide like this, the amine can attack either the less substituted carbon (Sₙ2-like) or the more substituted one. Under neutral or basic conditions, the attack will overwhelmingly occur at the less sterically hindered terminal carbon, which is desired.

  • Key Parameters:

    • Solvent: Protic solvents like methanol or ethanol can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.

    • Temperature and Pressure: The reaction is often slow at room temperature. Heating in a sealed vessel or autoclave is typically required to drive the reaction to completion. This increases pressure, so appropriate safety measures are critical.

    • Byproduct Formation: The primary byproduct is the diol formed from the reaction of the epoxide with any water present. Ensure anhydrous conditions and use a high-purity methylamine source (e.g., a solution in ethanol or THF rather than water). Another potential byproduct results from the product (an amino alcohol) attacking another molecule of the epoxide; using an excess of methylamine (2-5 equivalents) minimizes this.

Q4: Purification of the final amino alcohol is difficult. What is the recommended procedure?

A4: Amino alcohols can be challenging to purify via standard silica gel chromatography due to their basicity and polarity, which can lead to significant streaking on the column. A multi-step purification protocol is most effective.[3]

  • Initial Workup: After quenching the reaction, perform an initial extraction to remove non-polar, non-basic impurities.

  • Acid-Base Extraction: This is the most critical step for isolating your amine from neutral or acidic byproducts.[3]

    • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.

    • Wash the organic layer one more time with fresh aqueous acid and combine the aqueous layers.

    • Carefully basify the combined aqueous layers with a strong base (e.g., 2 M NaOH) to a pH > 12 while cooling in an ice bath.

    • Extract the deprotonated "free-based" amine back into an organic solvent.

  • Final Purification: The product from the acid-base extraction is often sufficiently pure. If further purification is needed, consider the following:

    • Column Chromatography: Use a modified system. Deactivate standard silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., Hexane:Ethyl Acetate:Triethylamine 80:19:1). Alternatively, use basic alumina.[3][4]

    • Distillation: If the product is thermally stable, vacuum distillation can be a highly effective final purification step for larger scales.

Data & Workflow Visualization

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting a low-yielding reductive amination reaction.

G start Low Yield Issue check_reagents 1. Verify Reagent Quality start->check_reagents aldehyde_purity Is Cyclohexylacetaldehyde Fresh & Pure? check_reagents->aldehyde_purity check_ph 2. Check Reaction pH ph_range Is pH between 5-7? check_ph->ph_range check_reducing_agent 3. Evaluate Reducing Agent agent_type Using NaBH(OAc)₃ or NaBH₃CN? check_reducing_agent->agent_type check_stoichiometry 4. Review Stoichiometry amine_excess Is Methylamine in Slight Excess (1.1-1.2 eq)? check_stoichiometry->amine_excess amine_source Is Methylamine Anhydrous & Correct Concentration? aldehyde_purity->amine_source Yes distill_aldehyde Action: Distill Aldehyde aldehyde_purity->distill_aldehyde No amine_source->check_ph Yes use_new_amine Action: Use New Amine Source amine_source->use_new_amine No ph_range->check_reducing_agent Yes adjust_ph Action: Add Acetic Acid ph_range->adjust_ph No agent_activity Is Reducing Agent Active? agent_type->agent_activity Yes change_agent Action: Switch to NaBH(OAc)₃ agent_type->change_agent No agent_activity->check_stoichiometry Yes use_new_agent Action: Use Fresh Reducing Agent agent_activity->use_new_agent No adjust_eq Action: Adjust Equivalents amine_excess->adjust_eq No success Yield Improved amine_excess->success Yes distill_aldehyde->amine_source use_new_amine->check_ph adjust_ph->check_reducing_agent change_agent->agent_activity use_new_agent->check_stoichiometry adjust_eq->success

Caption: Troubleshooting workflow for reductive amination.

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventpH ToleranceSelectivity (Imine vs. Aldehyde)Key Advantages & Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE)Mildly AcidicExcellentPro: High selectivity, no toxic gas.[1] Con: More expensive.
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH)Acidic (pH 3-6)GoodPro: Effective, well-established.[1][2] Con: Releases toxic HCN gas at low pH.
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Neutral to BasicPoorPro: Inexpensive. Con: Reduces aldehydes quickly; requires pre-formation of the imine.
Catalytic HydrogenationH₂/CatalystMethanol (MeOH), Ethanol (EtOH)NeutralExcellentPro: "Green" reagent, high yield. Con: Requires specialized pressure equipment.[5]

Detailed Experimental Protocols

Protocol 1: Optimized Reductive Amination Synthesis

This protocol is optimized for a high yield and purity synthesis of N-Methyl-2-cyclohexylethanolamine on a laboratory scale.

Materials:

  • Cyclohexylacetaldehyde (1.0 eq)

  • Methylamine (40% solution in H₂O or 2.0 M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Acetic Acid (glacial, ~0.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add anhydrous DCM.

  • Add cyclohexylacetaldehyde (1.0 eq) to the DCM and stir.

  • Add methylamine solution (1.2 eq) dropwise to the flask.

  • Add acetic acid (0.5 eq) and allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be exothermic. Maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to purify the crude product from Protocol 1.[3]

Materials:

  • Crude N-Methyl-2-cyclohexylethanolamine

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude oil from Protocol 1 in diethyl ether (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of 1 M HCl. The amine product will move to the aqueous layer.

  • Combine the aqueous layers in a flask and cool in an ice bath.

  • While stirring, slowly add 2 M NaOH solution until the pH of the aqueous layer is >12 (verify with pH paper). A cloudy precipitate or oil (the free amine) should form.

  • Extract the basified aqueous layer three times with fresh diethyl ether.

  • Combine these new organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified N-Methyl-2-cyclohexylethanolamine.

Mechanistic Representation

The following diagram illustrates the generally accepted mechanism for reductive amination.

Caption: Mechanism of Reductive Amination.

References

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. Available from: [Link]

  • Naoum, J., et al. (2021). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Available from: [Link]

  • What is the product of the following reaction? Filo. Available from: [Link]

  • Alcohols from Carbonyl Compounds: Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

  • Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. IV-Praktikum. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. ResearchGate. Available from: [Link]

  • Reductive Amination. Chemistry Steps. Available from: [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. Available from: [Link]

Sources

Optimization

Troubleshooting common impurities in N-Methyl-2-cyclohexylethanolamine reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-Methyl-2-cyclohexylethanolamine. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Methyl-2-cyclohexylethanolamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common impurity-related challenges encountered during the synthesis of this valuable compound. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-Methyl-2-cyclohexylethanolamine?

A1: The two most prevalent synthetic strategies are:

  • Route A: Epoxide Ring-Opening. This involves the reaction of cyclohexene oxide with methylamine. This method is direct, but regioselectivity and over-alkylation can be challenges.

  • Route B: Reductive Amination. This two-step, one-pot process involves reacting a suitable cyclohexyl carbonyl compound (like 2-cyclohexylacetaldehyde) with methylamine to form an imine, which is then reduced in situ to the target amine. This method often offers better control over mono-alkylation.[1][2]

Q2: I'm seeing a significant amount of a higher molecular weight byproduct. What is it likely to be?

A2: This is very likely the over-alkylated product, N,N-Dimethyl-2-cyclohexylethanolamine . This occurs when the newly formed N-Methyl-2-cyclohexylethanolamine, which is often more nucleophilic than methylamine, reacts with another molecule of the starting material (e.g., cyclohexene oxide).[2][3] This issue is particularly common in direct alkylation and epoxide-opening reactions.

Q3: My final product has a persistent low-level impurity I can't identify. What are some common, often overlooked, sources?

A3: Beyond starting materials and side-reaction products, consider impurities from:

  • Solvents: Residual solvents from the reaction (e.g., THF, DCM) or workup (e.g., ethyl acetate) are common.

  • Reagents: Impurities can arise from the reducing agent (in reductive amination) or any catalysts used. For example, borane-amine complexes can form from sodium borohydride reductions.

  • Degradation: The product itself might degrade under harsh purification conditions (e.g., high-temperature distillation).

Q4: Which analytical techniques are best for identifying these impurities?

A4: A multi-technique approach is recommended for comprehensive impurity profiling.[4]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile and semi-volatile impurities like unreacted starting materials, over-alkylation products, and residual solvents.[4]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities, especially if they can be isolated. It can help quantify impurities if a known standard is present.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile impurities and for monitoring reaction progress.

In-Depth Troubleshooting Guide

This section provides a detailed analysis of common impurities, their origins, and validated strategies for their detection and mitigation.

Impurity Profile 1: Over-alkylation Byproduct (N,N-Dimethyl-2-cyclohexylethanolamine)

The formation of the tertiary amine, N,N-Dimethyl-2-cyclohexylethanolamine, is a frequent challenge, particularly in the epoxide ring-opening synthesis.

Diagram: Formation of Over-alkylation Impurity

G cluster_main Desired Reaction cluster_side Side Reaction (Over-alkylation) SM Cyclohexene Oxide + CH₃NH₂ (Methylamine) Product N-Methyl-2-cyclohexylethanolamine (Desired Product) SM->Product Nucleophilic Attack Product_node N-Methyl-2-cyclohexylethanolamine (Now acts as nucleophile) Impurity N,N-Dimethyl-2-cyclohexylethanolamine (Impurity) Product_node->Impurity Second Nucleophilic Attack SM_node Cyclohexene Oxide SM_node->Impurity

Caption: Reaction pathway showing the desired product and the over-alkylation impurity.

Root Cause Analysis:

The product, a secondary amine, is often a stronger nucleophile than the starting primary amine (methylamine).[2] This kinetic preference means that as the product concentration builds, it begins to compete with the starting amine for the electrophile (cyclohexene oxide), leading to the formation of the tertiary amine impurity.[2][3]

Detection & Characterization:
Analytical TechniqueExpected Observation for N,N-Dimethyl Impurity
GC-MS A later-eluting peak compared to the desired product. The mass spectrum will show a molecular ion (M+) peak that is 14 amu higher (due to the extra -CH₂) than the desired product.
¹H NMR Appearance of a sharp singlet integrating to 6 protons (for the two N-CH₃ groups), likely shifted slightly downfield compared to the 3-proton singlet of the desired product's N-CH₃ group.
Prevention & Mitigation Strategies:
  • Modify Stoichiometry: Use a large excess of methylamine (5-10 equivalents). This statistically favors the reaction of cyclohexene oxide with the more abundant methylamine over the newly formed secondary amine product.[5]

  • Slow Addition: Add the cyclohexene oxide dropwise or via a syringe pump to the solution of methylamine.[5] This maintains a low concentration of the electrophile, minimizing the chance of the product reacting with it.[5]

  • Choose an Alternative Route: Reductive amination is inherently less prone to over-alkylation because the imine formation step is typically a 1:1 reaction before the reduction occurs.[1]

Purification Protocol: Acid-Base Extraction

If the impurity has already formed, it can often be separated from the desired secondary amine by leveraging differences in basicity.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both the desired secondary amine and the tertiary amine impurity will be protonated and move into the aqueous layer as hydrochloride salts.

  • Fractional Basification: Carefully and slowly add a weak base (e.g., saturated NaHCO₃ solution) to the aqueous layer while monitoring the pH. The less basic amine may be selectively deprotonated first. This step is often difficult to control. A more robust method is to fully basify and rely on chromatography.

  • Full Basification & Extraction: Add a stronger base (e.g., 2M NaOH) to the aqueous layer until the pH is >12 to deprotonate both amine salts. Extract the free amines back into an organic solvent.

  • Chromatography: Purify the resulting mixture using column chromatography on silica gel. The more polar secondary amine will typically have a lower Rf value than the less polar tertiary amine. Use a solvent system like DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (0.5-1%) to prevent peak tailing.[6]

Impurity Profile 2: Unreacted Starting Materials

The presence of residual cyclohexene oxide or 2-cyclohexylacetaldehyde in the final product is a common issue resulting from incomplete reactions.

Diagram: General Troubleshooting Workflow

G A Crude Product Analysis (GC-MS, NMR) B Impurity Detected? A->B C Identify Impurity (e.g., Starting Material) B->C Yes H Product Meets Spec B->H No D Review Reaction Parameters: - Stoichiometry - Temperature - Reaction Time C->D F Select Purification Strategy (e.g., Distillation, Chromatography) C->F E Optimize Reaction (e.g., Increase temp, add catalyst) D->E E->A G Final Purity Check F->G G->H

Caption: A logical workflow for identifying and resolving impurity issues.

Root Cause Analysis:
  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Poor Stoichiometry: An incorrect ratio of reactants can leave one in excess.

  • Catalyst Deactivation: If a catalyst is used (e.g., in reductive amination), it may have lost activity.

Detection & Characterization:
Analytical TechniqueExpected Observation for Unreacted Starting Material
GC-MS A peak eluting earlier than the product, with a mass spectrum matching that of the starting material (e.g., cyclohexene oxide, M+ = 98.14).[7]
¹H NMR Characteristic signals of the starting material will be present. For cyclohexene oxide, look for the characteristic signals of the epoxide protons.
TLC A spot corresponding to the Rf of the starting material will be visible (co-spotting with a standard is confirmatory).
Prevention & Mitigation Strategies:
  • Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the limiting starting material before quenching the reaction.

  • Optimize Conditions: If the reaction is sluggish, consider increasing the temperature, extending the reaction time, or adding a catalyst. For epoxide openings, water or a mild acid can sometimes catalyze the reaction.[8][9]

  • Ensure Reagent Quality: Verify the purity and activity of all reagents, especially catalysts and reducing agents.

Purification Protocol: Distillation

If the starting material has a significantly different boiling point from the product, fractional distillation under reduced pressure can be an effective purification method.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Vacuum Application: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the lower-boiling starting material as the first fraction. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the purified N-Methyl-2-cyclohexylethanolamine.

References

  • Agilent Technologies, Inc. (2011). Analysis of impurities in amine streams. Retrieved from [Link]

  • Chegg. (2014, January 19). What products would be obtained from the reaction of cyclohexene oxide with methylamine. Retrieved from [Link]

  • Pearson. (n.d.). What products are obtained from the reaction of cyclohexene oxide with b. methylamine?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separation and purification of methyl amines.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of impurities in anhydrous mono- and trimethylamine. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 27). Avoiding Over-alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexene oxide. Retrieved from [Link]

  • Google Patents. (n.d.). N-methylation method of aromatic amine.
  • Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 114(50), 13159-13164. Retrieved from [Link]

  • Kamal, A., et al. (2006). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 36(16), 2347-2352. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]

  • Big Molecule Watch. (n.d.). United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Wanhua Chemical Group Co., Ltd. (2015). Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine.
  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]

  • University of Liverpool. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • ACS Publications. (2008, March 26). Tandem Synthesis of β-Amino Alcohols from Aniline, Dialkyl Carbonate, and Ethylene Glycol. Retrieved from [Link]

  • Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing N-methylethanolamine.
  • Springer. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoate. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-methyl-2-((2-(cyclohexylamino)-2-oxo-1-Darehkordi-Moghaddam/86f5c88b90c1f6c4c0177724a29a59c98a3b53f1]([Link]

Sources

Troubleshooting

Optimizing temperature and solvent conditions for N-Methyl-2-cyclohexylethanolamine catalysis

Technical Support Center: Optimizing N-Methyl-2-cyclohexylethanolamine Catalysis Welcome to the technical support guide for optimizing asymmetric catalysis using N-Methyl-2-cyclohexylethanolamine. This document is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-Methyl-2-cyclohexylethanolamine Catalysis

Welcome to the technical support guide for optimizing asymmetric catalysis using N-Methyl-2-cyclohexylethanolamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maximizing enantioselectivity and yield. The content is structured to address common challenges and fundamental questions through a combination of FAQs, a detailed troubleshooting guide, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge for working with N-Methyl-2-cyclohexylethanolamine and similar chiral amino alcohol catalysts.

Q1: What is N-Methyl-2-cyclohexylethanolamine and what is its primary application?

N-Methyl-2-cyclohexylethanolamine is a chiral β-amino alcohol. In asymmetric synthesis, it serves as a chiral ligand or auxiliary that coordinates with a metal center (commonly zinc) to form a chiral catalyst.[1][2] This catalyst complex then directs the stereochemical outcome of a reaction, enabling the synthesis of a specific enantiomer of a chiral molecule.[1][2] Its most well-documented application is in the enantioselective addition of dialkylzinc reagents to aldehydes to produce valuable chiral secondary alcohols.[1][3]

Q2: How should I handle and store N-Methyl-2-cyclohexylethanolamine and related reagents?

Like many catalysts and air-sensitive reagents, proper handling is critical for reproducibility.[4]

  • Catalyst: N-Methyl-2-cyclohexylethanolamine should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

  • Dialkylzinc Reagents (e.g., Diethylzinc): These are pyrophoric and react violently with water and air. They must be handled using strict air-free techniques, such as a glovebox or Schlenk line, and transferred using gas-tight syringes.[5]

  • Solvents: Anhydrous solvents are mandatory. Ensure solvents are freshly dried using an appropriate method (e.g., distillation over sodium/benzophenone or passage through a solvent purification system).[6]

Q3: What is the general mechanism for the catalysis of diethylzinc addition to an aldehyde?

The reaction proceeds through a well-proposed catalytic cycle.[5] First, the N-Methyl-2-cyclohexylethanolamine reacts with diethylzinc to form a dimeric zinc alkoxide complex. This chiral complex then coordinates to the aldehyde substrate. The key stereodetermining step is the intramolecular transfer of an ethyl group from one of the zinc atoms to a specific face of the coordinated aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product.[5]

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during catalysis.

Problem 1: Low Enantioselectivity (Low % ee)

Low enantiomeric excess is one of the most frequent challenges and can arise from multiple sources.[4][7]

Potential Cause 1: Suboptimal Reaction Temperature

  • Why it happens: Enantioselectivity is governed by the difference in the activation free energies (ΔΔG‡) for the formation of the two enantiomeric products. Generally, lowering the temperature increases this energy difference, favoring the formation of the major enantiomer and thus increasing the % ee.[4][6] However, this relationship is not always linear; some reactions have an optimal temperature above which background or side reactions reduce selectivity.[8][9][10]

  • Solution: Conduct a temperature screening study.[6] Set up parallel reactions at various controlled temperatures (e.g., 25°C, 0°C, -20°C, and -40°C), keeping all other parameters constant. Analyze the % ee for each reaction to identify the optimal temperature.[7]

Potential Cause 2: Incorrect Solvent Choice

  • Why it happens: The solvent plays a crucial role in stabilizing the diastereomeric transition states.[6][11] Its polarity and coordinating ability can influence the aggregation state of the dialkylzinc reagent and the conformation of the catalyst-substrate complex.[4] A non-coordinating solvent like toluene or hexane is often preferred as it minimizes interference with the formation of the active catalytic complex.

  • Solution: Perform a solvent screen.[6][7] Test a range of anhydrous solvents with varying polarities (e.g., Toluene, Hexane, Dichloromethane, THF). Ensure all other conditions are identical. The results will reveal the solvent that provides the best balance of reactivity and selectivity.

Potential Cause 3: Impurities in Reagents or Catalyst

  • Why it happens: Water is a potent poison for this reaction as it rapidly consumes the dialkylzinc reagent. Other impurities in the aldehyde (e.g., benzoic acid from air oxidation of benzaldehyde) or the catalyst itself can lead to a non-selective background reaction, eroding the enantiomeric excess.[4][6]

  • Solution:

    • Purify Reagents: Use freshly distilled aldehydes.[5]

    • Verify Catalyst Purity: Ensure the N-Methyl-2-cyclohexylethanolamine is of high chemical and enantiomeric purity.[4]

    • Use Anhydrous Conditions: Flame-dry all glassware and conduct the reaction under a strict inert atmosphere.[5][12]

Problem 2: Low Reaction Yield or Slow Conversion

A low yield indicates an issue with catalyst activity, reaction conditions, or reagent stoichiometry.[12]

Potential Cause 1: Catalyst Inactivity or Insufficient Loading

  • Why it happens: The catalyst may have degraded due to improper storage, or the catalyst loading may be too low for efficient turnover.[12] While higher loading can increase the rate, excessively high concentrations can sometimes lead to the formation of less active or less selective catalyst aggregates.[4][6]

  • Solution:

    • Verify Catalyst Integrity: Ensure the catalyst was stored and handled correctly.

    • Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%) to find the optimal concentration that maximizes yield without compromising enantioselectivity.[6]

Potential Cause 2: Poor Solubility of Reactants

  • Why it happens: If the catalyst or substrate is not fully dissolved at the reaction temperature, the reaction becomes heterogeneous, leading to a significantly reduced rate.[6]

  • Solution: Choose a solvent in which all components are fully soluble.[6] This may require a compromise if the ideal solvent for selectivity provides poor solubility. Warming the mixture to dissolve the components before cooling to the reaction temperature can sometimes be effective.

Potential Cause 3: Reaction Temperature is Too Low

  • Why it happens: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate.[12] At very low temperatures, the reaction may stall completely.

  • Solution: Find a balance between selectivity and reaction rate. If the yield is low after a prolonged period at a low temperature, consider running the reaction at a slightly higher temperature as determined from your optimization studies.[12]

Section 3: Data Summary & Visualization

Illustrative Data: Effect of Solvent and Temperature

The following table summarizes representative data for the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by a chiral β-amino alcohol, illustrating common trends.

EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (% ee)
1Toluene259585 (S)
2Toluene09296 (S)
3Toluene-2085>99 (S)
4Hexane09097 (S)
5THF09840 (S)
6CH₂Cl₂09391 (S)

Note: This data is illustrative and based on general trends reported in the literature. Actual results will vary based on the specific catalyst and substrate.

Catalytic Cycle Workflow

The diagram below illustrates the proposed catalytic cycle for the N-Methyl-2-cyclohexylethanolamine-catalyzed addition of diethylzinc to an aldehyde.

Catalytic_Cycle Catalyst Catalyst (LOH) Active_Complex Active Dimeric Zinc Complex [(LO)ZnEt]₂ Catalyst->Active_Complex + Et₂Zn - 2 EtH Et2Zn 2 Et₂Zn Intermediate Catalyst-Substrate Complex Active_Complex->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Zinc Complex Intermediate->Product_Complex Stereoselective Ethyl Transfer Product_Complex->Active_Complex Regeneration + RCHO Product Chiral Alcohol Product Product_Complex->Product Workup (H₂O)

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc.

Section 4: Experimental Protocol

This section provides a generalized, step-by-step protocol for a model reaction: the asymmetric addition of diethylzinc to benzaldehyde.

Materials:

  • N-Methyl-2-cyclohexylethanolamine (chiral catalyst)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard, oven-dried glassware

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the chiral catalyst N-Methyl-2-cyclohexylethanolamine (e.g., 0.05 mmol, 5 mol%).[5]

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe to dissolve the catalyst.[5]

  • Formation of the Zinc Complex: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, e.g., 2.2 mmol, 2.2 equiv) dropwise via syringe. A white precipitate may form. Stir the resulting mixture at 0 °C for 30 minutes.[5]

  • Aldehyde Addition: Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1.0 equiv) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[5]

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., 0 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.[5]

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (% ee) using chiral HPLC or GC.

References

  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • Benchchem. (2025). Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol.
  • Corless, V. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
  • Benchchem. (2025). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis.
  • Benchchem. (2025). Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes.
  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343.
  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1995). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Catalysts for asymmetric diethylzinc addition to aldehydes.
  • Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Organic Letters, 5(23), 4333–4335.
  • Xu, Y., & Zhang, W. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-10151.
  • Simon, L., & Goodman, J. M. (2021).
  • PubMed. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Journal of Organic Chemistry, 68(26), 10146-51.
  • University of Wisconsin. (n.d.). Asymmetric reactions_synthesis.
  • Wikipedia. (n.d.). Asymmetric addition of alkynylzinc compounds to aldehydes.
  • Reid, J. P., & Sigman, M. S. (2018).
  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.

Sources

Optimization

Resolving solubility issues of N-Methyl-2-cyclohexylethanolamine in aqueous media

Welcome to the Application Science Technical Support Center. This comprehensive guide is engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with N-Methyl-2-cyclohexylethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This comprehensive guide is engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with N-Methyl-2-cyclohexylethanolamine (CAS 21581-48-6, also known as WIN 5581)[1].

As a secondary amine tethered to a bulky, lipophilic cyclohexyl group, this compound presents classic solvation challenges in physiological media. The following guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers without compromising the integrity of your downstream assays.

Solubilization Decision Framework

SolubilizationWorkflow Start N-Methyl-2-cyclohexylethanolamine Aqueous Solubility Issue pH_Adj Step 1: pH Adjustment (Target pH < pKa) Start->pH_Adj Assess pKa (~9.5) Salt Salt Formation (e.g., HCl, Mesylate) pH_Adj->Salt If pH < 7 is acceptable CD Step 2: Cyclodextrin Complexation (HP-β-CD) pH_Adj->CD If physiological pH (7.4) required Success Solubilized Formulation for Assays/Dosing Salt->Success Sufficient solubility achieved Micelle Step 3: Surfactant / Co-solvent System CD->Micelle If solubility remains < target CD->Success Inclusion complex formed Micelle->Success Micellar encapsulation

Logical workflow for solubilizing N-Methyl-2-cyclohexylethanolamine in aqueous media.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does N-Methyl-2-cyclohexylethanolamine precipitate instantly in standard physiological buffers (pH 7.4)? A1: The molecule's hydration energy penalty is dominated by its highly lipophilic cyclohexyl ring. While the secondary amine and hydroxyl groups offer hydrogen bonding capabilities, they are insufficient to overcome the hydrophobic bulk of the ring in neutral water. At pH 7.4, a significant fraction of the secondary amine (estimated pKa ~9.5) approaches its unionized free-base form. According to the Henderson-Hasselbalch equation, weakly basic drugs exhibit strict pH-dependent solubility; as the environmental pH approaches the compound's pKa, the concentration of the highly soluble ionized species drops exponentially, leading to rapid precipitation of the lipophilic free base[2].

Q2: How can I leverage pH adjustment to maximize aqueous solubility without using organic solvents? A2: For weakly basic amines, lowering the pH below the pKa protonates the amine, drastically increasing molecular polarity and aqueous solubility[3]. If your experimental design permits acidic conditions (e.g., pH 4.0 - 5.0), you can use dilute HCl or lactic acid as a pH modifier. Alternatively, forming a stable salt (e.g., hydrochloride, mesylate, or sulfate) is the most effective process for increasing both the intrinsic solubility ( Cs​ ) and the dissolution rate ( dC/dt )[4].

Q3: My cellular assay strictly requires pH 7.4. What is the optimal formulation strategy? A3: When pH adjustment is biologically prohibitive, cyclodextrin (CD) complexation is the premier strategy. Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity[5]. The cyclohexyl ring of N-Methyl-2-cyclohexylethanolamine is sterically ideal for inclusion into the cavity of β -cyclodextrin derivatives. We highly recommend using Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) due to their exceptional aqueous solubility (>500 mg/mL) and minimal cellular toxicity[4]. This molecular encapsulation shields the hydrophobic cyclohexyl region from the aqueous environment while maintaining the drug in a readily bioavailable state[5].

Q4: What if cyclodextrin complexation still doesn't yield the required dosing concentration? A4: If you hit the solubility ceiling of the CD complex, you must transition to micellar solubilization or hydrotropy. Surfactants like sodium dodecyl sulfate (SDS) or polysorbates form micelles that sequester the lipophilic compound within their hydrophobic cores[6]. Alternatively, hydrotropic agents like urea or nicotinamide can disrupt water structure and increase the solubility of lipophilic amines without the need for harsh organic co-solvents (like DMSO), which can cause "solvent shift" precipitation upon dilution[7].

Troubleshooting Guides & Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . If the validation checkpoints fail, the protocol must be aborted and adjusted.

Protocol 1: Phase-Solubility Profiling for CD Complexation (Higuchi-Connors Method)

Causality: This protocol determines the stoichiometric ratio and equilibrium constant of the drug-cyclodextrin complex, ensuring you do not use excess CD, which can cause osmotic stress in cellular assays[5].

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 10, 20, 40, 60, 80, 100 mM) in your target buffer (pH 7.4).

  • Drug Addition: Add an excess amount of N-Methyl-2-cyclohexylethanolamine (free base) to each vial to ensure saturation.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (e.g., 25°C or 37°C) for 48 hours. Causality: 48 hours is required to overcome the activation energy of inclusion and reach true thermodynamic equilibrium.

  • Phase Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove undissolved free base.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the concentration of dissolved drug.

  • Self-Validation Checkpoint: Plot the molar concentration of the dissolved drug against the CD concentration.

    • Pass: The plot yields a linear line ( AL​ type profile), confirming a 1:1 stoichiometric inclusion complex[6].

    • Fail: The curve plateaus ( BS​ type profile), indicating the solubility limit of the complex itself has been reached. You must switch to a more soluble CD derivative (e.g., SBE- β -CD).

Protocol 2: pH-Solubility Profiling & In Situ Salt Formation

Causality: This workflow identifies the exact pH threshold where the amine transitions from a soluble cation to an insoluble free base, preventing unexpected precipitation during dosing.

  • Buffer Preparation: Prepare a series of 100 mM buffers ranging from pH 3.0 to 10.0.

  • Saturation: Add excess N-Methyl-2-cyclohexylethanolamine to 5 mL of each buffer.

  • Equilibration: Stir for 24 hours at room temperature.

  • Self-Validation Checkpoint (Critical): Measure the pH of the saturated solution after the 24-hour equilibration.

    • Pass: The final pH matches the initial buffer pH (±0.1).

    • Fail: The final pH has drifted upward. Causality: The basicity of the dissolved amine has overwhelmed the buffer capacity[3]. You must discard this data point and repeat the experiment using a 200 mM buffer system.

  • Measurement: Filter the validated solutions and quantify the dissolved drug via HPLC to generate a pH-solubility curve.

Quantitative Data Summary: Solubilization Strategies

StrategyMechanism of ActionTypical Solubility EnhancementPhysiological CompatibilityLimitations
pH Adjustment (< pH 7) Protonation of secondary amine to form soluble cation[2].100x to 1000xLow (Acidic pH may cause cellular toxicity or tissue necrosis).Cannot be used for neutral pH assays.
Salt Formation (HCl) Modifies crystal lattice energy and increases dissolution rate[4].50x to 500xModerate (Dependent on counterion toxicity).Hygroscopicity of the salt form[5].
HP- β -CD Complexation Encapsulation of the lipophilic cyclohexyl ring[5].10x to 50xHigh (FDA approved for parenteral and oral use)[8].High CD concentrations can cause osmotic effects[5].
Micellization (Tween/SDS) Sequestration into hydrophobic micelle cores[6].20x to 100xModerate (Surfactants can lyse cell membranes).Potential interference with biological assays.
Hydrotropy (Urea) Disruption of water structure to accommodate lipophiles[7].10x to 70xModerate.High concentrations of urea can denature proteins.

Sources

Troubleshooting

Minimizing steric hindrance effects when using N-Methyl-2-cyclohexylethanolamine

Technical Support Center: Overcoming Steric Hindrance with N-Methyl-2-cyclohexylethanolamine Welcome to the Advanced Applications Technical Support Center. As drug development increasingly explores complex, non-planar ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance with N-Methyl-2-cyclohexylethanolamine

Welcome to the Advanced Applications Technical Support Center. As drug development increasingly explores complex, non-planar chemical space, researchers frequently encounter severe steric challenges. N-Methyl-2-cyclohexylethanolamine (and its derivatives) presents a highly congested microenvironment due to the proximity of a bulky cyclohexyl ring to the secondary/tertiary amine and hydroxyl functional groups.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you bypass steric bottlenecks during N-alkylation, acylation, and purification workflows.

I. Mechanistic Root Cause Analysis

Before troubleshooting, it is critical to understand the physical chemistry driving the failure of standard protocols.

The primary challenge arises from extreme steric hindrance around the nitrogen atom. The bulky cyclohexyl group physically obstructs the trajectory of incoming electrophiles. In nucleophilic acyl substitution, for instance, the nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The cyclohexyl ring crowds this approach vector, drastically increasing the activation energy barrier[1]. Furthermore, the average C–N bond is considerably shorter than C–C bonds, which pulls the bulky aliphatic groups closer to the reactive nitrogen center, exacerbating the steric clash[2].

II. Troubleshooting FAQs

Q1: Standard N-alkylation protocols with alkyl halides are yielding <15% product. How can I drive this reaction to completion? A: The extreme steric bulk physically blocks the nitrogen's lone pair, making it a poor nucleophile[3]. Standard alkyl halides lack the electrophilicity required to overcome this barrier.

  • Solution: Switch to a highly reactive leaving group. Replace alkyl halides with alkyl triflates or tosylates . Additionally, increase the thermal energy by running the reaction in a sealed tube at 100–120°C. The combination of a superior electrophile and harsher thermal conditions provides the necessary activation energy to bypass the steric blockade[3].

Q2: I am attempting an amidation/acylation, but the reaction stalls, or I am seeing competitive O-acylation instead of N-acylation. What is the best catalyst? A: While nitrogen is inherently more nucleophilic than oxygen, severe steric hindrance at the amine can invert standard chemoselectivity, leading to competitive O-acylation. Standard coupling agents (like DCC or HATU) or standard catalysts (like DMAP) often fail because the intermediate complexes are too bulky to interact with the hindered amine[3].

  • Solution: Employ 1-Methylimidazole (MI) or Cyanuric chloride (TCT) . MI is an exceptionally efficient nucleophilic catalyst for sterically hindered substrates, forming a highly reactive, streamlined acylpyridinium intermediate that penetrates the steric shield better than DMAP[1]. For extreme cases, use TCT as a coupling reagent under microwave irradiation (140°C)[1].

Q3: My product streaks heavily on silica gel during purification, resulting in poor isolated yields. How do I resolve this? A: Bulky, basic amines interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and irreversible adsorption[3].

  • Solution: Pre-treat your standard silica gel by flushing the column with a mobile phase containing 1–5% Triethylamine (TEA) to neutralize the acidic sites, or switch entirely to amine-functionalized silica[3].

III. Quantitative Performance Data

The following table summarizes the causal relationship between reagent selection, thermal conditions, and expected yields when functionalizing N-Methyl-2-cyclohexylethanolamine.

Reaction TypeReagent / CatalystConditionsExpected YieldSteric Tolerance
N-AlkylationAlkyl Halide (Standard)80°C, 24 h< 15%Low
N-AlkylationAlkyl Triflate120°C, 12 h65 - 80%High
AcylationAcid Chloride + DMAP25°C, 24 h< 10%Low
AcylationAcid Chloride + 1-MI25°C, 12 h75 - 85%Moderate
AcylationTCT + Pyridine140°C (MW), 15 min90 - 95%Very High

IV. Self-Validating Experimental Protocol: Microwave-Assisted Acylation

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes an explicit in-process analytical gate that must be passed before proceeding to workup, preventing the loss of valuable starting materials.

Step 1: Reagent Preparation In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add N-Methyl-2-cyclohexylethanolamine (1.0 mmol), the target carboxylic acid (1.1 mmol), and Cyanuric chloride (TCT) (0.6 mmol)[1].

Step 2: Solvent and Base Addition Add a solvent mixture of anhydrous DMF/Acetonitrile (1:1, 4 mL), followed immediately by pyridine (2.0 mmol). Rationale: The mixed solvent system ensures solubility of the transient, highly reactive intermediates while supporting microwave energy absorption.

Step 3: Microwave Irradiation Seal the vial and irradiate in a microwave reactor at 140°C for 15 minutes. Monitor pressure to ensure it remains within instrument safety limits[1].

Step 4: In-Process Validation Gate (CRITICAL) Do not proceed to workup until this condition is met. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Pass Condition: The Area Under the Curve (AUC) for the starting amine mass is <5%. Proceed to Step 5.

  • Fail Condition: If AUC is >5%, the steric barrier has not been fully overcome. Add 0.2 equivalents of TCT and irradiate for an additional 5 minutes at 140°C. Re-evaluate.

Step 5: Workup and Purification Cool to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄. Purify via flash chromatography using TEA-treated silica gel (Hexanes/EtOAc + 1% TEA) to prevent streaking[3].

V. Mechanistic Troubleshooting Workflow

StericHindranceWorkflow Start N-Methyl-2-cyclohexylethanolamine Reaction Setup Identify Assess Steric Hindrance (Bürgi-Dunitz Angle Blocked) Start->Identify Alkylation N-Alkylation Pathway Identify->Alkylation Acylation Acylation Pathway Identify->Acylation SolAlk Use Alkyl Triflates & Heat (100°C+) Alkylation->SolAlk SolAcy Use 1-Methylimidazole (MI) or TCT (Microwave) Acylation->SolAcy Validate LC-MS / GC-MS In-Process Validation SolAlk->Validate SolAcy->Validate Purify Purification (TEA-Treated Silica) Validate->Purify

Logical workflow for troubleshooting and optimizing reactions with sterically hindered amines.

VI. References

  • BenchChem Technical Support. "Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine." BenchChem. Verified URL:

  • Poater, A., et al. "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines." Chemical Science (RSC Publishing) / PMC. Verified URL:

  • BenchChem Technical Support. "Overcoming steric hindrance in reactions with o-Toluic Acid Chloride." BenchChem. Verified URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Precise Quantification of N-Methyl-2-cyclohexylethanolamine

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. N-Methyl-2-cyclohexylethanolamine, a key intermediate and potential impurity...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. N-Methyl-2-cyclohexylethanolamine, a key intermediate and potential impurity in various synthetic pathways, demands a robust analytical method to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies and presents a detailed, validated protocol for its quantification, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Challenge

N-Methyl-2-cyclohexylethanolamine is a small, polar aliphatic amine. Its structure presents a significant analytical challenge: the lack of a strong UV-absorbing chromophore. This characteristic renders direct detection by standard UV-Vis HPLC detectors inefficient and insensitive. Therefore, developing a quantitative method requires a strategic approach to both chromatographic separation and detection. This guide will explore the most effective strategies, culminating in a fully validated method that adheres to the rigorous standards set by the International Council for Harmonisation (ICH).[1][2][3]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is the foundation of reliable quantification. For a polar compound like N-Methyl-2-cyclohexylethanolamine, several chromatographic and detection strategies can be considered, each with distinct advantages and limitations.

Chromatographic Modes
  • Reversed-Phase (RP-HPLC): While the most common HPLC mode, RP-HPLC is often unsuitable for highly polar compounds due to poor retention on nonpolar stationary phases. This results in early elution, often with the solvent front, preventing accurate quantification. While techniques like ion-pairing can enhance retention, they often lead to long equilibration times and are not always compatible with mass spectrometry.

  • Pre-column Derivatization with RP-HPLC: To overcome the challenges of poor retention and weak UV absorbance, a common strategy is pre-column derivatization.[4][5] This involves reacting the amine with a reagent to attach a chromophore or fluorophore.[4] Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or phenylisothiocyanate (PITC) can be effective.[4][5] However, this approach introduces extra sample preparation steps, which can be a source of error and variability.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular and powerful alternative for the analysis of polar compounds.[6][7][8][9][10] It utilizes a polar stationary phase (such as silica or amide-bonded phases) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8][9] This creates a water-enriched layer on the surface of the stationary phase, allowing for the retention of polar analytes through partitioning.[8][9] HILIC offers excellent retention for polar amines without the need for derivatization or ion-pairing agents.[9][10]

Detection Techniques
  • UV-Vis Detection: As previously mentioned, direct UV detection is not viable for N-Methyl-2-cyclohexylethanolamine due to its lack of a chromophore. It is only feasible when coupled with a derivatization strategy.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes that lack a chromophore.[11][12][13] The detector works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles.[11][13] The response is proportional to the mass of the analyte, making it an excellent choice for quantification.[14] ELSD is compatible with gradient elution, a significant advantage over refractive index (RI) detectors.[11][13]

  • Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that measures all non-volatile and many semi-volatile analytes.[15][16] The process involves nebulizing the eluent, drying the droplets to form analyte particles, and then charging these particles before detection by an electrometer.[15][17] CAD often provides a more consistent response across a wide range of compounds compared to ELSD.[15]

  • Mass Spectrometry (MS): HPLC-MS offers the highest degree of selectivity and sensitivity. It can provide definitive identification based on the mass-to-charge ratio of the analyte and can achieve very low detection limits. However, the instrumentation is more complex and expensive than ELSD or CAD.

Recommended Approach

Considering the physicochemical properties of N-Methyl-2-cyclohexylethanolamine, a HILIC method coupled with either ELSD or CAD presents the most robust, direct, and efficient approach. This strategy avoids the complexities of derivatization while providing excellent retention and sensitive, universal detection. For this guide, we will focus on validating a HILIC-ELSD method.

A Validated HILIC-ELSD Method for N-Methyl-2-cyclohexylethanolamine

The following section details the experimental conditions and a comprehensive validation protocol for the quantification of N-Methyl-2-cyclohexylethanolamine, conducted in accordance with ICH Q2(R1) guidelines.[1][2][3][18]

Instrumentation and Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. The choice of a bare silica HILIC column provides good retention and peak shape for the polar amine, while the ELSD settings are optimized for sensitivity to the non-volatile analyte.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Detector Agilent 1260 Infinity II ELSD or equivalent
Column Bare Silica HILIC Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate, pH 3.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 SLM (Nitrogen)
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-Methyl-2-cyclohexylethanolamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy studies by diluting the stock solution with the mobile phase.

The Validation Protocol: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[19] The following parameters must be assessed as per ICH Q2(R1) guidelines.[1][2][18]

HPLC Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition (ICH Q2(R1)) A->B Define Parameters C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability Criteria C->I D->I E->I F->I G->I H->I J Validation Report & Final Method I->J Compile & Approve

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[18]

  • Protocol:

    • Prepare a solution of a placebo (a mixture of all formulation components except the active ingredient).

    • Prepare a spiked sample by adding a known amount of N-Methyl-2-cyclohexylethanolamine to the placebo.

    • Inject the diluent (mobile phase), the placebo solution, and the spiked sample.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of N-Methyl-2-cyclohexylethanolamine.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2]

  • Protocol:

    • Prepare a series of at least five concentrations of N-Methyl-2-cyclohexylethanolamine, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the logarithm of the peak area versus the logarithm of the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 - 50.0 µg/mL-
Correlation Coefficient (r²) 0.9992≥ 0.99
Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0 - 102.0% Recovery, ≤ 2.0% RSD
100% 100.8%0.6%98.0 - 102.0% Recovery, ≤ 2.0% RSD
120% 101.2%0.5%98.0 - 102.0% Recovery, ≤ 2.0% RSD
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[2]

  • Protocol (Repeatability - Intra-day):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both studies should be ≤ 2.0%.

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.9%≤ 2.0%
Intermediate Precision (n=6) 1.3%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[2]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: The LOQ concentration must demonstrate acceptable precision (%RSD ≤ 10%).

ParameterResult
LOD (S/N ≈ 3) 0.3 µg/mL
LOQ (S/N ≈ 10) 1.0 µg/mL
Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% acetonitrile)

      • Mobile phase pH (e.g., ±0.2 units)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Discussion and Conclusion

The validation data presented demonstrates that the HILIC-ELSD method is specific, linear, accurate, precise, and robust for the quantification of N-Methyl-2-cyclohexylethanolamine. The HILIC approach successfully retains the polar analyte without derivatization, simplifying sample preparation and reducing potential sources of error. The ELSD provides the necessary universal detection for this non-chromophoric compound.

This guide has compared various analytical strategies and provided a comprehensive, step-by-step validated method that aligns with the stringent requirements of the pharmaceutical industry.[20][21][22][23][24] By grounding our experimental design and acceptance criteria in the authoritative ICH guidelines, we establish a high degree of confidence in the results generated by this method.[3][19][20] This validated procedure is now fit for its intended purpose in quality control and regulatory submissions.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. (2025). AnalyteGuru. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. [Link]

  • Material Identification by HPLC with Charged Aerosol Detection. (n.d.). LCGC International. [Link]

  • Charged aerosol detector. (2023). In Wikipedia. [Link]

  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. [Link]

  • Charged Aerosol Detector. (n.d.). Waters Corporation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. (2025). HWI group. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020). LinkedIn. [Link]

  • Evaporative light scattering detector ELSD. (n.d.). Advion Interchim Scientific. [Link]

  • 1260 Infinity III Evaporative Light Scattering Detector. (n.d.). Agilent. [Link]

  • New Evaporative Light Scattering Detector for HPLC Provides Highest ELSD Sensitivity. (2020). Shimadzu. [Link]

  • HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. (2016). PubMed. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. [Link]

  • Evaporative Light Scattering Detection (ELSD). (n.d.). Teledyne LABS. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • HILIC Explained: What It Is & How It Works. (2016). Phenomenex. [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Royal Society of Chemistry eBooks. [Link]

  • HILIC. (n.d.). Dr. Maisch. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • What You Need to Know About HILIC. (2026). LCGC International. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-Methyl-2-cyclohexylethanolamine: A Comparative Analysis of ¹H and ¹³C NMR Spectra

Predicted NMR Spectra of N-Methyl-2-cyclohexylethanolamine Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Predicted NMR Spectra of N-Methyl-2-cyclohexylethanolamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra for N-Methyl-2-cyclohexylethanolamine are based on the analysis of its constituent structural motifs: the N-methyl group, the cyclohexyl group, and the ethanolamine backbone.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their relative numbers, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integration for N-Methyl-2-cyclohexylethanolamine

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-CH₃ 2.2 - 2.6Singlet (s)3HThe N-methyl group is a sharp singlet and its chemical shift is influenced by the electron-withdrawing nitrogen atom.[2]
-CH(OH)- 3.5 - 3.8Multiplet (m)1HThe methine proton adjacent to the hydroxyl group is deshielded by the electronegative oxygen.
-CH₂-N- 2.4 - 2.8Multiplet (m)2HThese methylene protons are adjacent to the nitrogen atom, resulting in a downfield shift.
Cyclohexyl -CH- 1.0 - 2.0Multiplet (m)1HThe methine proton of the cyclohexyl group.
Cyclohexyl -CH₂- 0.8 - 1.9Multiplet (m)10HThe methylene protons of the cyclohexyl ring will appear as a complex set of overlapping multiplets in the aliphatic region.[1]
-OH Variable (broad singlet)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal.
-NH- Variable (broad singlet)Broad Singlet (br s)1HSimilar to the hydroxyl proton, the amine proton signal is often broad and its chemical shift can vary.[2]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically unique carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Methyl-2-cyclohexylethanolamine

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
N-CH₃ 30 - 40The N-methyl carbon is shielded compared to carbons bonded to oxygen, but deshielded relative to a standard alkane.[3]
-CH(OH)- 65 - 75The carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen atom.
-CH₂-N- 50 - 60The carbon adjacent to the nitrogen atom is deshielded.[2]
Cyclohexyl -CH- 35 - 45The methine carbon of the cyclohexyl group.
Cyclohexyl -CH₂- 25 - 35The methylene carbons of the cyclohexyl ring will appear in the typical aliphatic region.[4]

Orthogonal Confirmation: Alternative Analytical Techniques

While NMR provides a detailed structural map, employing complementary analytical techniques is crucial for unambiguous confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can confirm the presence of key structural units.[5][6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[6]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For N-Methyl-2-cyclohexylethanolamine, characteristic absorptions would include a broad O-H stretch (around 3300-3500 cm⁻¹), an N-H stretch (around 3300-3400 cm⁻¹), and C-H stretches (below 3000 cm⁻¹).[1][2]

  • Gas Chromatography (GC) and Liquid Chromatography (LC): These techniques are essential for assessing the purity of the compound. When coupled with a mass spectrometer (GC-MS or LC-MS), they provide both retention time and mass spectral data, offering a high degree of confidence in compound identification.[7]

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like N-Methyl-2-cyclohexylethanolamine.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the analyte.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Setup and Data Acquisition
  • Insertion: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse).

    • Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

    • Acquire a sufficient number of scans (typically 8-32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to cover the larger range of carbon chemical shifts (typically 0-220 ppm).

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • A longer acquisition time and a greater number of scans are usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing and Analysis
  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons giving rise to each signal.

  • Peak Picking and Interpretation: The chemical shift of each peak is determined, and the splitting patterns (multiplicity) in the ¹H NMR spectrum are analyzed to deduce the number of neighboring protons.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

G cluster_synthesis Compound Synthesis cluster_analysis Structural Elucidation Workflow cluster_confirmation Final Confirmation Synthesis Synthesis of N-Methyl-2-cyclohexylethanolamine NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Chromatography Chromatography (GC/LC) Synthesis->Chromatography Confirmation Unambiguous Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation Chromatography->Confirmation

Caption: Workflow for the structural confirmation of N-Methyl-2-cyclohexylethanolamine.

G SamplePrep 1. Sample Preparation (Dissolution in Deuterated Solvent with TMS) Acquisition 2. Data Acquisition (Locking, Shimming, Pulse Sequence) SamplePrep->Acquisition Processing 3. Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis 4. Spectral Analysis (Referencing, Integration, Interpretation) Processing->Analysis

Caption: Step-by-step workflow for NMR data acquisition and analysis.

Conclusion

The structural elucidation of N-Methyl-2-cyclohexylethanolamine, in the absence of a readily available reference standard, can be confidently achieved through a combination of predictive ¹H and ¹³C NMR spectroscopy, supported by orthogonal analytical techniques such as mass spectrometry and IR spectroscopy. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality NMR data, which is fundamental to accurate structural interpretation. By integrating these methodologies, researchers and drug development professionals can ensure the scientific integrity of their work and advance their discoveries with a high degree of confidence.

References

  • 24.11: Spectroscopy of Amines - Chemistry LibreTexts. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Ethanolamine | C2H7NO | CID 700. (n.d.). PubChem. Retrieved from [Link]

  • NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine …. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C …. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 13 C NMR spectrum of cyclohexyl-1,1 0 -bis[4-( c -2-methylphenoxy)- a -hydroxypropylacrylate]. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethanolamine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Ethanolamine. (n.d.). SpectraBase. Retrieved from [Link]

  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 535-545. Retrieved from [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). MDPI. Retrieved from [Link]

Sources

Validation

Comparative analysis of N-Methyl-2-cyclohexylethanolamine against standard amino alcohols

As application scientists and drug development professionals, we frequently encounter the limitations of standard linear amino alcohols (alkanolamines) such as Monoethanolamine (MEA) or N-Methylethanolamine (NMEA). While...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter the limitations of standard linear amino alcohols (alkanolamines) such as Monoethanolamine (MEA) or N-Methylethanolamine (NMEA). While these unhindered molecules are highly reactive and hydrophilic, they often fall short in applications requiring controlled reaction kinetics or enhanced biological membrane permeability.

The introduction of a bulky cycloaliphatic ring into the alkanolamine backbone—yielding compounds like N-Methyl-2-cyclohexylethanolamine (NMCE) —fundamentally alters both the thermodynamic stability of its chemical intermediates and its pharmacokinetic distribution. This guide provides an objective, data-supported comparative analysis of NMCE against standard amino alcohols, focusing on structural profiling, advanced polyurethane catalysis, and pharmacokinetic optimization.

Structural and Physicochemical Profiling

The term "N-Methyl-2-cyclohexylethanolamine" encompasses two primary structural isomers utilized in industry:

  • 1-cyclohexyl-2-(methylamino)ethanol (CAS: 21581-48-6, also known pharmacologically as WIN 5581), where the cyclohexyl group is attached to the carbon backbone.

  • N-cyclohexyl-N-methylethanolamine (CAS: 2842-41-3), where the cyclohexyl group is directly attached to the nitrogen atom.

Both isomers share a defining trait: severe steric hindrance coupled with high lipophilicity . The bulky cyclohexyl ring physically shields the nucleophilic nitrogen (or adjacent reactive sites) and drastically increases the non-polar surface area of the molecule.

Quantitative Comparison Table
PropertyMonoethanolamine (MEA)N-Methylethanolamine (NMEA)N-Methyl-2-cyclohexylethanolamine (NMCE)
CAS Number 141-43-5109-83-121581-48-6 / 2842-41-3
Molecular Weight 61.08 g/mol 75.11 g/mol 157.25 g/mol
Steric Hindrance Minimal (Primary Amine)Low (Secondary Amine)High (Bulky Cycloaliphatic Ring)
Lipophilicity (LogP) ~ -1.31 (Highly Hydrophilic)~ -0.94 (Hydrophilic)> 1.50 (Lipophilic)
Nucleophilicity HighHighModerate (Sterically Shielded)
Primary Applications CO₂ Capture, SurfactantsChemical IntermediatesAdvanced Coatings, CNS Drug Scaffolds

Pharmacokinetics and Drug Development: The Lipophilicity Advantage

In medicinal chemistry, standard amino alcohols are often too hydrophilic, leading to rapid renal clearance, high efflux ratios, and poor blood-brain barrier (BBB) penetration. By utilizing sterically hindered amino alcohols like NMCE, researchers can fine-tune physicochemical and pharmacokinetic properties to improve the overall quality of small molecule drug candidates[1].

The non-polar cyclohexyl ring increases the partition coefficient (LogP), shifting the molecule from a hydrophilic state to a lipophilic state. This facilitates passive diffusion across phospholipid bilayers, enhancing intracellular target engagement and oral bioavailability[2]. Pharmacological evaluations of the NMCE isomer WIN 5581 have demonstrated its viability in systemic circulation, with an established intravenous LD50 of 32 mg/kg in murine models[3].

PK_Pathway A Standard Amino Alcohols (e.g., MEA) C Aqueous Solvation (Low Membrane Permeability) A->C Hydrophilic B N-Methyl-2-cyclohexylethanolamine (NMCE) D Lipid Bilayer Penetration (High Membrane Permeability) B->D Lipophilic (Cyclohexyl) E Limited Intracellular Target Reach C->E Efflux/Trapping F Enhanced Target Engagement (CNS/Intracellular) D->F Passive Diffusion

Figure 1: Pharmacokinetic absorption pathways of hydrophilic vs. lipophilic amino alcohols.

Experimental Protocol: Lipophilicity (LogP) Determination via Shake-Flask HPLC-UV

To objectively validate the membrane permeability potential of NMCE against MEA, the shake-flask method is employed over computational predictions, as intramolecular hydrogen bonding in hindered amines often skews theoretical LogP values.

  • Step 1: Phase Saturation. Stir equal volumes of n-octanol and PBS (pH 7.4) for 24 hours.

    • Causality: Failing to pre-saturate the phases leads to volume shifts during the experiment as the solvents dissolve into one another, which artificially skews the final concentration calculations.

  • Step 2: Solute Addition & Equilibration. Dissolve 10 mM of the target amino alcohol in the aqueous phase. Shake at 100 RPM at 25°C for 4 hours, then centrifuge at 3000 x g for 15 minutes.

    • Causality: Centrifugation is critical to break the micro-emulsions that inevitably form due to the inherent surfactant-like nature of amino alcohols.

  • Step 3: HPLC-UV Quantification. Extract aliquots from both phases and analyze via HPLC-UV using a C18 column to determine the exact concentrations.

  • Self-Validating Mechanism (Mass Balance Verification): The protocol mandates calculating the sum of the moles in the octanol and aqueous phases. If Molesoctanol​+Molesaqueous​=Molesinitial​±5% , the run must be rejected. A failure in mass balance indicates interfacial adsorption or chemical degradation, ensuring that only absolute, verified distribution data is published.

Polyurethane Catalysis and Advanced Coatings: The Steric Delay

In the formulation of advanced polyurethane (PU) coatings, standard unhindered amines (like MEA or simple tertiary amines) catalyze the isocyanate-hydroxyl reaction far too rapidly. This results in a violently exothermic reaction and a commercially unviable, short "pot life" (the time a mixture remains workable).

N-cyclohexyl-N-methylethanolamine is explicitly utilized as a hydroxy-functional tertiary cycloaliphatic amine in advanced coating compositions[4]. The bulky cyclohexyl group creates a steric shield around the nitrogen lone pair. This restricts the spatial approach of the isocyanate electrophile, resulting in a controlled, delayed catalytic activation that significantly extends pot life while still ensuring full ultimate curing.

Reaction_Workflow Step1 Initiation: Isocyanate + Polyol Step2A Standard Amine Catalyst (Un-hindered) Step1->Step2A Step2B NMCE Catalyst (Sterically Hindered) Step1->Step2B Step3A Rapid Exothermic Reaction (Short Pot Life) Step2A->Step3A Fast Kinetics Step3B Controlled Activation (Extended Pot Life) Step2B->Step3B Steric Delay Step4 Cured Polyurethane Matrix Step3A->Step4 Step3B->Step4

Figure 2: Catalytic workflow demonstrating the effect of steric hindrance on polyurethane pot life.

Experimental Protocol: In-situ FTIR Assessment of Catalytic Pot-Life

To quantify the steric delay provided by NMCE compared to standard amines, continuous spectroscopic monitoring is required.

  • Step 1: Formulation. Mix a standard polyether polyol with polymeric MDI at an NCO:OH ratio of 1.05:1.00. Add 0.5 wt% of the target amine catalyst (MEA vs. NMCE).

  • Step 2: Spectral Acquisition. Immediately place a drop of the reacting mixture onto an Attenuated Total Reflectance (ATR) crystal. Record FTIR spectra every 60 seconds for 120 minutes at 25°C.

    • Causality: ATR-FTIR allows for the continuous monitoring of the curing matrix without requiring physical sampling. Physical sampling would disrupt the exothermic heat profile and alter the delicate reaction kinetics of the hindered catalyst.

  • Step 3: Kinetic Tracking. Monitor the disappearance of the asymmetric NCO stretching vibration at 2270 cm⁻¹, which directly correlates to isocyanate consumption.

  • Self-Validating Mechanism (Internal Standardization): The raw NCO peak area is continuously normalized against the C-H stretching peak at 2950 cm⁻¹ (which remains chemically inert and constant during the reaction). This internal standardization self-corrects for any changes in sample thickness or refractive index as the polymer cures, ensuring the kinetic decay curve is purely a function of chemical conversion, independent of physical artifacts.

References

  • RTECS NUMBER-GV5950000-Chemical Toxicity Database Source: DrugFuture (Journal of Pharmacology and Experimental Therapeutics data) URL:[Link]

  • Coating composition, a process for its preparation, and its use in the production of textured coated surfaces (US6863863B2)
  • ZnCl2 Catalyzed Ring-Opening Reaction of Symmetrical Epoxides with Aromatic Amines for the Synthesis of 1,2-Amino Alcohols Source: Tetrahedron (via ResearchGate) URL:[Link]

  • Discovery and Optimization of 1-Phenoxy-2-aminoindanes as Potent, Selective, and Orally Bioavailable Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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Comparative

A Researcher's Guide to Validating Chiral Induction: The Case of N-Methyl-2-cyclohexylethanolamine and its Analogs

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's function, efficacy, and safety. Chiral ligands are the linchpins of asymmetric catalysis, orchestrating the formation of one enantiomer over another with precision. Among the diverse families of these molecular architects, β-amino alcohols have long been celebrated for their robustness, accessibility, and effectiveness.[1][2]

This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals on how to validate and compare the chiral induction properties of β-amino alcohol ligands, with a specific focus on N-Methyl-2-cyclohexylethanolamine. While this specific ligand is not extensively documented in benchmark reactions, its structural motifs are representative of a broad class of effective catalysts. Therefore, we will use the well-established enantioselective addition of diethylzinc to benzaldehyde as a model system to detail the validation process.[3][4][5] This guide will not only present protocols but also delve into the causality behind experimental choices, empowering you to adapt, troubleshoot, and innovate in your own research.

The Ligand in Focus: N-Methyl-2-cyclohexylethanolamine

N-Methyl-2-cyclohexylethanolamine is a chiral β-amino alcohol. Its structure features a stereocenter on the cyclohexyl ring and another on the ethanolamine backbone. The nitrogen atom is N-methylated. The presence of both a hydroxyl group and a tertiary amine allows it to form a bidentate chelate with metal atoms, such as zinc, creating a rigid, well-defined chiral environment essential for inducing enantioselectivity.[1] The cyclohexyl group provides steric bulk, which is crucial for differentiating the enantiotopic faces of the incoming substrate.

Caption: Structure of N-Methyl-2-cyclohexylethanolamine.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

A cornerstone for evaluating the efficacy of new chiral ligands is the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde.[3] This reaction is a robust C-C bond-forming transformation that produces a chiral secondary alcohol, 1-phenyl-1-propanol. The success of the ligand is quantified by two primary metrics: the chemical yield of the product and, more importantly, its enantiomeric excess (ee%).

The proposed catalytic cycle provides a basis for understanding how these ligands operate.[4]

G Proposed Catalytic Cycle ligand Chiral Amino Alcohol (L) complex1 L-Zn-Et Complex (Active Catalyst) ligand->complex1 + Et₂Zn - Ethane et2zn Et₂Zn complex2 Aldehyde Coordination complex1->complex2 + Benzaldehyde benzaldehyde Benzaldehyde transfer Intramolecular Ethyl Transfer complex2->transfer complex3 Zinc Alkoxide Product Complex transfer->complex3 complex3->complex1 + Et₂Zn - Product-Zn-Et product Chiral Alcohol Product complex3->product Workup

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Experimental Protocol for Ligand Validation

This protocol is a self-validating system. By precisely controlling the stoichiometry and conditions, and by analyzing the outcome via standard analytical techniques, the performance of the chiral ligand can be reliably determined. This procedure is based on well-established methods for analogous β-amino alcohols and serves as a robust starting point for optimization.[3][4]

Materials and Reagents
  • Chiral Ligand (e.g., N-Methyl-2-cyclohexylethanolamine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

    • Rationale: Anhydrous conditions are critical as organozinc reagents are highly reactive with water. Toluene is a common non-coordinating solvent for this reaction.

  • Formation of the Active Catalyst:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.2 mmol) dropwise. A gas evolution (ethane) should be observed.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Rationale: The reaction between the amino alcohol and diethylzinc forms the active zinc-alkoxide catalyst. Pre-formation of the catalyst before adding the aldehyde is crucial for achieving high enantioselectivity.

  • Aldehyde Addition:

    • To the catalyst solution, add a solution of freshly distilled benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) dropwise over 5 minutes.

    • Rationale: Using freshly distilled benzaldehyde removes any benzoic acid impurity which can react with the organozinc reagent and lower the yield. Slow addition helps to control the reaction temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-24 hours).

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup hydrolyzes the zinc alkoxide product and removes inorganic salts.

  • Analysis:

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Determine the chemical yield.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6]

Caption: General workflow for chiral ligand validation.

Comparative Performance of Chiral Amino Alcohols

To properly evaluate N-Methyl-2-cyclohexylethanolamine, its performance must be benchmarked against other established chiral ligands under similar reaction conditions. The following table summarizes the performance of several representative amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

Chiral LigandLigand Loading (mol%)Temp (°C)Time (h)Yield (%)ee%Product ConfigurationReference
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)2029798(S)
(1R,2S)-(-)-N-Methylephedrine 825486386(S)
(1R,2S)-N,N-diallylnorephedrine 5079995(S)
Chiral 1,4-Aminoalkylphenol 100249582(R)

Senior Application Scientist Insights: Interpreting the Results

When validating a new ligand like N-Methyl-2-cyclohexylethanolamine, the initial results are a starting point for optimization.

  • Low Enantioselectivity (ee%): This could indicate that the transition state is not rigid enough. Factors to investigate include:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the energy of the system and favoring the more ordered, lower-energy transition state.

    • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst structure. A survey of different non-polar, aprotic solvents (e.g., toluene, hexanes, dichloromethane) is warranted.

    • Ligand Structure: The steric bulk of the cyclohexyl group and the N-methyl group are key. If the ee% is low, it may be that the ligand's steric profile is not optimal for the chosen substrate.

  • Low Yield: This may be due to several factors:

    • Catalyst Deactivation: Impurities in the reagents (especially water or peroxides in the solvent) can deactivate the catalyst.

    • Reaction Time: The reaction may not have gone to completion.

    • Stoichiometry: The ratio of diethylzinc to the ligand and aldehyde is critical. An excess of diethylzinc is typically used.

The trustworthiness of your results hinges on the self-validating nature of the protocol. Consistent results across multiple runs, coupled with thorough characterization of the product (NMR, mass spectrometry) and accurate determination of enantiomeric excess by a validated chiral chromatography method, will ensure the reliability of your findings.

Conclusion

Validating the chiral induction properties of a new ligand such as N-Methyl-2-cyclohexylethanolamine is a systematic process that combines established benchmark reactions with careful experimental execution and analysis. By understanding the underlying mechanism, meticulously following a robust protocol, and critically evaluating the results in comparison to known ligands, researchers can confidently determine the efficacy and potential of new catalytic systems. This guide provides the foundational knowledge and practical steps to embark on this essential aspect of asymmetric synthesis, ultimately contributing to the development of more efficient and selective chemical transformations.

References

  • Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition. [Link]

  • Royal Society of Chemistry. (2014). Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. Organometallic Chemistry: Volume 41. [Link]

  • ACS Publications. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. [Link]

  • National Institutes of Health. (2003). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences. [Link]

  • PNAS. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. [Link]

  • National Institutes of Health. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. [Link]

  • Royal Society of Chemistry. (2025). Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • National Institutes of Health. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]

  • TÜBİTAK. (2019). Chiral 1,4-aminoalkylphenols for enantioselective diethylzinc addition to aldehydes. Turkish Journal of Chemistry. [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. [Link]

  • National Institutes of Health. (2018). Unraveling Mechanisms of Chiral Induction in Double-Helical Metallopolymers. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2011). Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. Organic Letters. [Link]

  • Oxford Academic. (2024). Chiral induction and amplification of achiral molecules induced by chiral compounds in solid matrices. Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2023). Sequential chiral induction between organic and inorganic supramolecular helical assemblies for the in situ formation of chiral carbon dots. Chemical Communications. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • IVT Network. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

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Safety & Regulatory Compliance

Safety

N-Methyl-2-cyclohexylethanolamine proper disposal procedures

An Expert Guide to the Proper Disposal of N-Methyl-2-cyclohexylethanolamine and Related Amino Alcohols This guide provides comprehensive, actionable procedures for the safe handling and disposal of N-Methyl-2-cyclohexyle...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Proper Disposal of N-Methyl-2-cyclohexylethanolamine and Related Amino Alcohols

This guide provides comprehensive, actionable procedures for the safe handling and disposal of N-Methyl-2-cyclohexylethanolamine. Given the limited specific data for this exact compound, this document synthesizes information from the safety profiles of structurally similar and representative chemicals, such as N-Methylcyclohexylamine and N-Cyclohexylethanolamine, to establish a robust and cautious disposal framework. The procedures outlined are designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental responsibility.

Core Principle: Hazard-Based Waste Management

The fundamental principle guiding the disposal of any laboratory chemical is a thorough understanding of its hazards. N-Methyl-2-cyclohexylethanolamine, as an amino alcohol, must be treated as hazardous waste due to its inherent characteristics of corrosivity, flammability, and toxicity, which are well-documented in related compounds.[1][2][3][4] Disposal must always comply with local, state, and federal regulations and be carried out by a licensed waste disposal contractor.[5][6]

Hazard Assessment & Characterization

A comprehensive hazard assessment is the cornerstone of a self-validating safety protocol. The following table summarizes the known hazards of closely related and representative compounds, which should be assumed for N-Methyl-2-cyclohexylethanolamine in the absence of specific data.

Hazard CategoryClassification & DescriptionSupporting Sources
Flammability Flammable liquid and vapor (Category 3 or 4).[1][3][4] Vapors are heavier than air and may form explosive mixtures, posing a flashback risk.[2][7][1][2][3][4][7]
Corrosivity Causes severe skin burns and eye damage (Category 1A or 1B).[1][2][3][4] Contact can lead to serious, irreversible tissue damage.[1][2][3][4][7]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][1][2][3][4]
Organ Toxicity May cause damage to organs (Kidney, Testes, Liver, Spleen, Ovary) through prolonged or repeated exposure.[2][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2).[2][2]
Environmental Hazard Harmful to aquatic life.[2] It is imperative to prevent the release of this chemical into drains or the environment.[2][3][2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Based on the severe hazards, the following PPE is mandatory when handling N-Methyl-2-cyclohexylethanolamine, including during disposal and spill cleanup procedures.

  • Eye and Face Protection: Tightly fitting safety goggles combined with a full-face shield (minimum 8-inch) are essential to protect against splashes.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]

  • Body Protection: A chemically resistant lab coat or apron is required. For larger quantities or significant spill risk, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[3]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of compatible material (e.g., a lined metal can, plastic pail, or polyliner drum).[6]

  • The container must have a secure, tightly-sealing lid to prevent the escape of vapors.

  • Ensure the container is stored in a designated satellite accumulation area that is cool, well-ventilated, and away from ignition sources.[2][8]

Step 2: Label the Container Correctly

  • The label must be affixed to the container before any waste is added.

  • The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "N-Methyl-2-cyclohexylethanolamine" and any other constituents.

    • The associated hazards (e.g., "Flammable," "Corrosive," "Toxic").

    • The date on which the first drop of waste was added.

Step 3: Waste Accumulation

  • Carefully transfer waste into the designated container using a funnel to prevent spills.

  • Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[1]

  • Keep the container closed at all times except when adding waste.

  • Once the container is full (do not overfill; leave at least 10% headspace), ensure it is sealed and ready for pickup by your institution's environmental health and safety (EHS) office or a licensed disposal contractor.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to mitigate risks.

Step 1: Immediate Response

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Extinguish Ignition Sources: Remove all sources of heat, sparks, and open flames.[3][6]

Step 2: Containment & Cleanup

  • Wear full PPE as described in Section 3.

  • Stop the Leak: If it can be done without risk, stop the source of the spill.[6]

  • Prevent Spread: Use a chemical spill dike or absorbent socks to contain the spill and prevent it from entering drains.[3][6]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal.[1][4]

Step 3: Decontamination

  • For amine spills, surfaces can be decontaminated after the bulk of the material is removed.[6]

  • Use a 5% solution of acetic acid to neutralize the residual amine, followed by a thorough rinse with hot water.[6]

  • Collect all decontamination materials (wipes, rinsate) as hazardous waste.

Disposal Pathway and Decision Workflow

The ultimate fate of chemical waste is determined by a clear, logical process that prioritizes safety and regulatory compliance. The following diagram illustrates the required workflow for the disposal of N-Methyl-2-cyclohexylethanolamine.

G cluster_0 Laboratory Waste Management A Waste Generation (N-Methyl-2-cyclohexylethanolamine) B Hazard Assessment (Flammable, Corrosive, Toxic) A->B Step 1 C Select & Label Container (Chemically Resistant, Sealed) B->C Step 2 D Segregated Accumulation (Cool, Ventilated, Away from Incompatibles) C->D Step 3 E Spill or Leak Occurs? D->E Monitor F Emergency Spill Response (Evacuate, Contain, Clean, Decontaminate) E->F Yes G Arrange for Pickup (Contact EHS or Licensed Vendor) E->G No (Container Full) F->D Collect Waste H Final Disposal (Incineration via Approved Facility) G->H Transport

Sources

Handling

Personal protective equipment for handling N-Methyl-2-cyclohexylethanolamine

Comprehensive Safety and Operational Guide for Handling N-Methyl-2-cyclohexylethanolamine Introduction & Mechanistic Hazard Profile N-Methyl-2-cyclohexylethanolamine (NMCEA, CAS: 21581-48-6) is a bifunctional small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-Methyl-2-cyclohexylethanolamine

Introduction & Mechanistic Hazard Profile

N-Methyl-2-cyclohexylethanolamine (NMCEA, CAS: 21581-48-6) is a bifunctional small molecule featuring both a secondary amine and a primary alcohol. In drug development, it serves as a critical intermediate for synthesizing anticholinergic agents, chiral ligands, and complex active pharmaceutical ingredients (APIs).

The Causality of Hazard: The specific hazards of NMCEA are dictated by its chemical structure. Like many amino alcohols, it exhibits moderate lipophilicity and significant basicity[1]. The unprotonated amine readily penetrates lipid bilayers, while the hydroxyl group facilitates hydrogen bonding, leading to rapid tissue absorption. Structurally analogous amino alcohols are classified under the Globally Harmonized System (GHS) as Category 2 Skin Irritants (H315) and Category 1 or 2A Serious Eye Damage/Irritants (H318/H319)[1][2]. Exposure to its vapor or liquid form can cause severe mucosal irritation and potential corneal damage. Therefore, operational safety cannot rely solely on passive barriers; it requires an active, self-validating containment strategy.

Personal Protective Equipment (PPE) Matrix

Selecting PPE for NMCEA requires an understanding of polymer degradation. Amines can cause rapid swelling and permeation in natural rubber and PVC. To ensure absolute safety, barrier materials must be chosen based on chemical compatibility data for amino alcohols[2].

Table 1: Quantitative PPE Specifications for NMCEA Handling

PPE CategoryRecommended Material & SpecificationRationale & CausalityReplacement Frequency
Gloves (Primary) Heavy-duty Nitrile (>0.11 mm) or Butyl RubberAmines degrade latex/PVC. Butyl rubber offers >480 min breakthrough time for amino alcohols[2].Every 2 hours, or immediately upon known contamination.
Eye Protection Indirect-vented chemical splash gogglesPrevents capillary action of liquid splashes reaching the eye; shields from amine vapors[2].Clean after each use; replace immediately if scratched.
Body Protection Flame-retardant (FR) lab coat or Polyethylene apronNMCEA is combustible. Polyethylene provides a chemically resistant barrier against spills[2].Launder weekly; replace immediately if permeated.
Respiratory Organic vapor cartridge (Type A/AP2) respiratorRequired only if handling outside a fume hood, or if the material is heated/sprayed[2].Replace cartridges per manufacturer schedule or if odor is detected.

Experimental Protocol: Safe Handling & Operational Workflow

To establish a trustworthy and self-validating system, researchers must integrate verification steps into their daily workflows before interacting with NMCEA.

Phase 1: Pre-Operational Validation

  • Fume Hood Certification: Verify the local exhaust ventilation (fume hood) displays a face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active[3].

  • Glove Integrity Test: Manually inflate the nitrile or butyl gloves to check for micro-punctures before donning. A compromised glove acts as an occlusive dressing, trapping the corrosive amine against the skin.

  • Static Dissipation: Ensure all dispensing equipment is grounded. Amino alcohols can accumulate static charge during transfer, presenting an ignition risk[3].

Phase 2: Dispensing and Synthesis Execution

  • Environment Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). NMCEA readily absorbs atmospheric carbon dioxide and moisture to form carbonate salts, which degrades reagent purity and alters reaction stoichiometry[2].

  • Transfer Mechanics: Use a positive displacement pipette or a glass syringe with a Luer-lock stainless steel needle for volumetric transfers. Avoid pouring directly from the reagent bottle to minimize vapor generation and droplet aerosolization.

  • Reaction Monitoring: Keep the sash of the fume hood pulled down to the lowest workable level. If heating NMCEA, monitor closely for excessive vapor generation, as elevated temperatures exponentially increase the inhalation hazard[2].

Phase 3: Decontamination and Waste Segregation

  • Quenching: Residual NMCEA in syringes or glassware should be rinsed with a dilute, weak acid (e.g., 1M Citric Acid or 5% Acetic Acid). This protonates the amine, rendering it water-soluble and non-volatile, before final washing.

  • Waste Segregation: Collect all NMCEA-contaminated waste (including gloves and wipes) in a high-density polyethylene (HDPE) or polypropylene container[4]. Do not store waste in containers made of copper, brass, zinc, or galvanized metals, as amines rapidly corrode these materials[2].

  • Doffing Sequence: Remove gloves using the "beak method" (glove-to-glove, skin-to-skin) to prevent dermal transfer. Wash hands immediately with copious amounts of soap and water[3].

Emergency Spill Response Plan

In the event of a containment breach, immediate action is required to mitigate exposure and prevent environmental release[4].

  • Evacuate & Isolate: Alert personnel and isolate the spill zone. Ensure the fume hood remains ON to extract vapors.

  • PPE Upgrade: Don a half-face respirator with organic vapor cartridges (AP2) if the spill extends outside the hood[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or universal chemical binders)[2][4]. Do not use sawdust, as it presents a fire hazard when mixed with combustible liquids.

  • Neutralization: Carefully apply a dilute acidic spill neutralizer to the absorbed mass to suppress volatile amine vapors.

  • Collection: Scoop the absorbed material using non-sparking tools into a labeled, sealable polyethylene waste container.

  • Surface Decontamination: Wash the spill surface with water and a mild detergent, ensuring all residues are removed[3].

Visualization of Operational Logic

NMCEA_Handling_Workflow N1 Risk Assessment & Fume Hood Verification N2 PPE Donning Sequence: Coat -> Goggles -> Gloves N1->N2 Flow > 100 fpm N3 NMCEA Dispensing (Closed System/Hood) N2->N3 PPE Verified N4 Containment Breach or Spill? N3->N4 N5 Emergency Response: Evacuate & Neutralize N4->N5 Yes N6 Complete Synthesis & Seal Containers N4->N6 No N7 Waste Segregation & PPE Doffing Sequence N5->N7 Post-Spill N6->N7 Routine

Figure 1: Operational workflow and decision matrix for handling NMCEA safely.

References

  • Grokipedia. "Safety, Toxicity, and Environmental Considerations." Accessed April 9, 2026. 1

  • Nippon Nyukazai Co., Ltd. "AMINO ALCOHOL 2A Safety Data Sheet." Accessed April 9, 2026. 3

  • Colour Lab. "Water based Varnish Safety Data Sheet." Accessed April 9, 2026. 4

  • ANGUS Chemical Company / MsdsDigital. "CORRGUARD-95 Safety Data Sheet." Accessed April 9, 2026. 2

Sources

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